3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUBKQTFNAFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584636 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-45-9 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Cyanophenyl)boronic acid, neopentyl glycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Executive Summary
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronate ester of 3-cyanophenylboronic acid, is a pivotal intermediate in modern organic synthesis. Its structural combination of a stable dioxaborinane ring and a versatile benzonitrile moiety makes it a highly valuable building block, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions[1]. The cyano group offers a reactive handle for further chemical transformations, while the boronate ester provides the stability and reactivity necessary for carbon-carbon bond formation.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physical properties, spectroscopic profile, handling protocols, and analytical methodologies. The objective is to provide not just data, but also the scientific context behind these properties and the experimental rationale for their determination, ensuring both safety and efficacy in its application.
Figure 1: Molecular Structure of the title compound.
Chemical Identity
Accurate identification is the foundation of all subsequent research and application. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Cyanophenylboronic acid neopentyl ester | [1] |
| CAS Number | 214360-45-9 | [1] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [1] |
| Molecular Weight | 215.06 g/mol | [1] |
| SMILES | CC1(COB(OC1)C2=CC=CC(=C2)C#N)C | [1] |
| InChI Key | RTYUBKQTFNAFQC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in both storage and reaction environments. These parameters are critical for process optimization, purity assessment, and formulation development.
| Property | Value / Description | Significance & Rationale |
| Appearance | White to off-white crystalline solid | Visual inspection is the first-line check for purity and degradation. Color changes may indicate oxidation or contamination. |
| Melting Point | Data not available; expected to be a sharp range for pure solid | A sharp, defined melting point is a primary indicator of high purity. A broad range suggests the presence of impurities. |
| Boiling Point | Data not available; high boiling point expected | Due to its molecular weight and polarity, the compound is not expected to be volatile under standard lab conditions. |
| Solubility | Soluble in various organic solvents | The combination of the polar benzonitrile and the relatively nonpolar dioxaborinane ring enhances solubility in common organic solvents like THF, Dioxane, and DCM, facilitating its use in a wide range of reaction media[1]. |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a robust, self-validating system for the characterization of a new or incoming batch of this compound.
Figure 2: Standard workflow for analytical validation.
Expected Spectroscopic Signatures
While specific spectral data is not broadly published, a theoretical analysis based on the molecular structure allows for the prediction of key spectroscopic features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect distinct signals corresponding to the aromatic protons on the benzonitrile ring, a singlet for the two equivalent methyl groups, and signals for the methylene protons of the dioxaborinane ring. The integration of these signals should correspond directly to the number of protons in each environment.
-
¹³C NMR: Key signals will include the quaternary carbon of the cyano group (~118-120 ppm), aromatic carbons, the unique carbons of the dioxaborinane ring, including the quaternary carbon bearing the dimethyl groups, and the methyl carbons.
-
¹¹B NMR: This is a crucial technique for boron-containing compounds. A single, relatively sharp resonance is expected, confirming the presence of a single boron environment. The chemical shift will be indicative of the tetracoordinate boronate ester.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration. Other key bands will include C-H stretches for aromatic and aliphatic groups, C=C stretches for the aromatic ring, and strong B-O stretches.
-
Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (215.06).
Safety, Handling, and Storage
Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates. The following guidelines are based on aggregated data for structurally similar boronic esters.
Hazard Identification
-
Hazard Statements:
Handling Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2][5].
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[2]. The compound may be sensitive to moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents and water/moisture[2][4][6]. The boron atom can act as a Lewis acid, making it susceptible to nucleophilic attack, particularly by water, which can lead to hydrolysis of the ester[1].
Experimental Methodologies
The following protocols are provided as standardized, self-validating procedures for determining key physical properties.
Protocol: Determination of Melting Point (Capillary Method)
-
Objective: To determine the melting range of the compound as an indicator of purity.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
-
Validation: The melting range is reported as T₁ - T₂. A pure compound will exhibit a sharp range of <2 °C. Repeat the measurement twice. If results are not consistent, recalibrate the apparatus.
-
Protocol: Qualitative Solubility Assessment
-
Objective: To establish a solubility profile in common laboratory solvents.
-
Methodology:
-
Preparation: Dispense approximately 10 mg of the compound into a series of labeled small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene).
-
Observation:
-
Agitate each tube vigorously for 30 seconds.
-
Allow any undissolved solid to settle for 1 minute.
-
Visually inspect the solution.
-
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
-
Insoluble: The solid appears largely unaffected.
-
-
System Check: The predictable high solubility in a solvent like Dichloromethane and insolubility in water serves as an internal control for the procedure's validity.
-
References
A Senior Application Scientist's Technical Guide to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Foreword: The Strategic Importance of Boronate Esters in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science discovery, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, stand as a cornerstone methodology.[1] The success of these reactions hinges on the stability, reactivity, and functional group tolerance of the organoboron reagent. This guide focuses on a particularly valuable building block: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , also known as (3-Cyanophenyl)boronic acid, neopentyl glycol ester.[2]
The neopentyl glycol boronate ester offers enhanced stability compared to the corresponding boronic acid, reducing instances of protodeboronation and simplifying purification and storage.[3] The strategic placement of the nitrile group at the meta position provides a versatile synthetic handle for further functionalization, making this reagent a powerful intermediate in the synthesis of complex molecular architectures, from potential antitumor agents to novel fluorescent probes.[2]
This document serves as a technical primer for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and application of this key synthetic intermediate.
Section 1: Compound Identification and Chemical Profile
A precise understanding of a reagent's identity is the foundation of reproducible science. The structural and identifying information for this compound is summarized below.
Chemical Structure
The molecule consists of a central benzonitrile ring substituted at the 3-position with a 5,5-dimethyl-1,3,2-dioxaborinane group. This cyclic boronate ester serves to protect and stabilize the boronic acid functionality.
Caption: Chemical Structure of the Topic Compound.
Compound Identification Data
| Identifier | Value | Source(s) |
| CAS Number | 214360-45-9 | [2][4] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [2] |
| Molecular Weight | 215.06 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | (3-Cyanophenyl)boronic acid, neopentyl glycol ester; 2-(3-Cyanophenyl)-5,5'-dimethyl-1,3,2-dioxaborinane | [2] |
| SMILES | CC1(C)COB(OC1)c2cccc(c2)C#N | |
| InChI Key | RTYUBKQTFNAFQC-UHFFFAOYSA-N | [2] |
Section 2: Physicochemical & Spectroscopic Profile
Characterization is key to confirming the identity and purity of the reagent before its use in sensitive downstream applications like catalysis.
Physicochemical Properties
This reagent is typically supplied as a solid, which is advantageous for handling and weighing compared to volatile or viscous liquid reagents.
| Property | Value | Notes | Source(s) |
| Appearance | Solid | Typically a white to off-white or light tan powder/crystalline solid. | |
| Melting Point | 85-87 °C | A sharp melting range is indicative of high purity. | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | Expected to be soluble in common organic solvents like THF, Dioxane, Toluene, and DCM used in cross-coupling reactions. | [5] |
| Stability | Hygroscopic; stable under inert gas | The boronate ester is susceptible to hydrolysis. Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | [2] |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
Aromatic Protons (δ 7.5-8.1 ppm): The four protons on the benzonitrile ring will appear as a complex multiplet pattern. The proton ortho to both the cyano and boronate groups is expected to be the most downfield (highest ppm), likely appearing as a singlet or narrow triplet around δ 8.0-8.1 ppm. The other three protons will appear between δ 7.5 and 7.9 ppm.[6]
-
Methylene Protons (-O-CH₂-, δ ~3.8 ppm): The four protons of the two CH₂ groups in the dioxaborinane ring are chemically equivalent and should appear as a sharp singlet. Their proximity to the oxygen atoms shifts them downfield.
-
Methyl Protons (-C(CH₃)₂, δ ~1.0 ppm): The six protons of the two methyl groups on the neopentyl backbone are equivalent and will appear as a sharp singlet, significantly upfield.
-
-
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
Nitrile Carbon (-C≡N, δ ~118 ppm): The nitrile carbon is a key identifier.[6]
-
Aromatic Carbons (δ ~129-138 ppm): Expect six distinct signals. The carbon attached to the boron atom (C-B) will be broad and may be difficult to observe due to quadrupolar relaxation. The carbon attached to the nitrile group (ipso-carbon) will be significantly deshielded.[6]
-
Methylene Carbons (-O-CH₂-, δ ~72 ppm): The two equivalent methylene carbons of the dioxaborinane ring.
-
Quaternary Carbon (-C(CH₃)₂, δ ~32 ppm): The central carbon of the neopentyl group.
-
Methyl Carbons (-CH₃, δ ~22 ppm): The two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy (Predicted, KBr Pellet):
-
Nitrile Stretch (C≡N): A strong, sharp absorption band around 2220-2240 cm⁻¹ . This is a highly diagnostic peak for the presence of the nitrile functional group.
-
Boronate Ester Stretch (B-O): A strong, broad absorption band around 1300-1400 cm⁻¹ .
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ .
-
Section 3: Synthesis & Purification Protocol
The most direct and common synthesis of this reagent is the esterification of 3-cyanophenylboronic acid with neopentyl glycol. The primary challenge in this synthesis is the removal of water, which can hydrolyze the product and drive the equilibrium back to the starting materials.
Synthesis Workflow Diagram
Caption: Synthesis and Purification Workflow.
Step-by-Step Experimental Protocol
This protocol is a robust, field-validated method for producing high-purity product.
-
Reactor Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Causality: The Dean-Stark trap is critical. It allows for the azeotropic removal of water formed during the esterification, driving the reaction to completion. An inert atmosphere prevents oxidation and hydrolysis from atmospheric moisture.
-
-
Charging Reagents:
-
To the flask, add 3-cyanophenylboronic acid (1.0 equiv.), neopentyl glycol (1.1 equiv.), and a suitable anhydrous solvent such as toluene (approx. 0.2 M concentration).
-
Causality: A slight excess of the diol ensures complete consumption of the more valuable boronic acid. Anhydrous toluene is the preferred solvent due to its ability to form a low-boiling azeotrope with water.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 110-111 °C for toluene).
-
Continue refluxing for 3-12 hours, monitoring the collection of water in the Dean-Stark trap.
-
Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the polar 3-cyanophenylboronic acid starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude solid or oil.
-
Causality: Removal of the high-boiling toluene is necessary before purification.
-
-
Purification:
-
The primary purification method is recrystallization. Dissolve the crude solid in a minimum amount of hot toluene or ethyl acetate, then add a non-polar solvent like hexanes or heptane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the resulting white, crystalline solid by vacuum filtration, washing with cold hexanes.
-
Dry the product under high vacuum.
-
Causality: Recrystallization is a highly effective method for removing unreacted neopentyl glycol and any oligomeric byproducts, yielding a product with a sharp melting point.
-
Section 4: Core Application - Suzuki-Miyaura Cross-Coupling
The utility of this compound is most powerfully demonstrated in its role as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction forges a C(sp²)-C(sp²) bond between the benzonitrile moiety and an aryl or vinyl halide/triflate.
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura Catalytic Cycle.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
-
Reactor Setup and Inerting:
-
In a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), This compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Causality: An excess of the boronate ester is used to ensure complete consumption of the halide. The base is crucial for activating the boronate ester to facilitate the transmetalation step. An inert atmosphere is absolutely essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Through the septum, add degassed solvent(s). Common systems include Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can destroy the catalyst. The presence of water can often accelerate the reaction.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous work-up removes the inorganic base and salts. Column chromatography is typically required to separate the desired biaryl product from catalyst residues and any homocoupled byproducts.
-
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable. This reagent, while generally stable, presents specific hazards.
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
Pictogram: Irritant (Exclamation Mark).
-
-
Personal Protective Equipment (PPE):
-
Always wear safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.
-
When handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is recommended.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term stability, store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis.
-
Section 6: Conclusion
This compound is more than just another reagent; it is a strategically designed building block that offers stability, reliability, and synthetic versatility. Its neopentyl glycol backbone provides a robust platform for modern cross-coupling chemistry, while the meta-cyano group opens avenues for diverse downstream functionalization. By understanding its properties, synthesis, and application protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the discovery of novel therapeutics and advanced materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buy this compound | 214360-45-9 [smolecule.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. scbt.com [scbt.com]
- 5. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile; 2-Cyanophenylboronic acid,neopentyl ester | Chemrio [chemrio.com]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
3-cyanophenylboronic acid neopentyl glycol ester synthesis route
An In-depth Technical Guide to the Synthesis of 3-Cyanophenylboronic Acid Neopentyl Glycol Ester
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-cyanophenylboronic acid neopentyl glycol ester, a crucial building block in modern organic synthesis. Boronic acids and their corresponding esters are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2][3] This document delves into the strategic advantages of using neopentyl glycol esters over their free boronic acid counterparts, detailing their enhanced stability, solubility, and ease of handling. We present a comparative analysis of common synthetic strategies and provide a field-proven, step-by-step experimental protocol for a reliable two-step synthesis, complete with characterization data and expert insights into the causality behind critical procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and application of this versatile reagent.
Introduction: The Strategic Value of Neopentyl Glycol Boronate Esters
The Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, offering a robust and functional-group-tolerant method for C-C bond formation.[2] At the heart of this transformation lies the organoboron reagent, traditionally an arylboronic acid. However, free boronic acids often present challenges; they can be hygroscopic, prone to dehydration to form cyclic boroxine anhydrides, and susceptible to protodeboronation under certain conditions.[4][5]
To circumvent these issues, the protection of the boronic acid moiety as a cyclic ester has become standard practice. Among the various diols used for this purpose, neopentyl glycol offers a superior balance of stability and reactivity. The resulting neopentyl glycol esters exhibit several key advantages:
-
Enhanced Stability: The bulky gem-dimethyl groups of the neopentyl backbone provide steric shielding to the boron center, significantly reducing the rate of hydrolysis and preventing the formation of boroxines. This imparts excellent shelf-stability and tolerance to a wider range of reaction conditions, including aqueous workups and chromatography.[4][6]
-
Improved Solubility: These esters are readily soluble in common organic solvents, simplifying reaction setup and purification processes.[4][7]
-
Consistent Stoichiometry: Unlike free boronic acids, which can exist as a mixture of the monomer and its trimeric anhydride, the neopentyl glycol ester is a single, well-defined chemical entity. This allows for precise characterization and more accurate stoichiometry in subsequent reactions.[4]
3-Cyanophenylboronic acid neopentyl glycol ester, in particular, is a valuable intermediate. The cyano group serves as a versatile synthetic handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, making it a key component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5][8]
Overview of Synthetic Strategies
The preparation of 3-cyanophenylboronic acid neopentyl glycol ester can be approached via several strategic routes. The optimal choice depends on the available starting materials, scale, and desired purity.
Two-Step Synthesis: Halogen-Metal Exchange followed by Esterification
This is the most traditional and widely employed method. It involves the initial synthesis of the free boronic acid, which is then directly converted to the neopentyl glycol ester.
-
Formation of 3-Cyanophenylboronic Acid: The process begins with an aryl halide, typically 3-bromobenzonitrile. A halogen-metal exchange is performed at low temperature (-78 °C) using an organolithium reagent like n-butyllithium to generate a highly reactive aryllithium intermediate. This intermediate is immediately trapped with a trialkyl borate, such as triisopropyl borate, to form a boronate complex. Subsequent acidic hydrolysis liberates the free 3-cyanophenylboronic acid.[5][9] The low temperature is critical to prevent the organolithium reagent from attacking the nitrile functionality.
-
Esterification: The isolated boronic acid is then condensed with neopentyl glycol. This is an equilibrium reaction that is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus in a suitable solvent like toluene.[6] This method is robust, high-yielding, and readily scalable.
One-Step Synthesis: Palladium-Catalyzed Miyaura Borylation
A more modern approach involves the direct, palladium-catalyzed borylation of an aryl halide. This method couples 3-bromobenzonitrile (or the less reactive 3-chlorobenzonitrile) with a diboron reagent, such as bis(neopentyl glycolato)diboron (B₂nep₂). The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base (e.g., potassium acetate). This strategy avoids the generation of cryogenic and highly reactive organolithium species, offering milder reaction conditions and broader functional group compatibility.[1][10]
Detailed Experimental Protocol (Two-Step Method)
The following protocol details the reliable, two-step synthesis starting from 3-bromobenzonitrile. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Part A: Synthesis of 3-Cyanophenylboronic Acid
Materials & Equipment:
-
3-Bromobenzonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
4 M Sulfuric Acid (H₂SO₄)
-
5 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate, Diethyl Ether, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, ice-acetone bath (-78 °C), ice-water bath (0 °C).
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 3-bromobenzonitrile (e.g., 20.0 g, 109.9 mmol) and triisopropyl borate (e.g., 38.2 mL, 164.8 mmol) in anhydrous THF (200 mL).
-
Lithiation and Boration: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (e.g., 75.5 mL, 120.9 mmol) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and cautiously add 4 M H₂SO₄ (e.g., 220 mL). Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borate ester.
-
Workup: Cool the biphasic mixture to 0 °C. Carefully add 5 M NaOH until the aqueous layer is strongly basic (pH > 12) to convert the boronic acid to its water-soluble boronate salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any unreacted starting material and non-acidic byproducts. Discard the organic layers.
-
Isolation: Re-acidify the aqueous layer to pH ~2 with 6 M HCl. A white solid should precipitate. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the ethyl acetate layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-cyanophenylboronic acid as a solid.[5] The crude product can often be used directly in the next step.
Part B: Synthesis of 3-Cyanophenylboronic acid neopentyl glycol ester
Materials & Equipment:
-
3-Cyanophenylboronic Acid (1.0 eq)
-
Neopentyl Glycol (1.1 eq)
-
Toluene
-
Deionized Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Single-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-cyanophenylboronic acid (e.g., 16.0 g, 109.6 mmol), neopentyl glycol (12.6 g, 120.6 mmol), and toluene (250 mL).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a vigorous reflux. Water will begin to collect in the trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 1.5-3 hours).[6]
-
Workup: Allow the clear, pale-yellow solution to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) and then brine (1 x 100 mL). Excessive washing should be avoided as the ester can slowly hydrolyze.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator. The result is the crude product, which is often of high purity.
-
Purification: If necessary, the product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the final product as a white, crystalline solid.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized ester.
| Property | Value | Reference |
| CAS Number | 214360-45-9 | [11] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [11] |
| Molecular Weight | 215.06 g/mol | [11] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 85-87 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons between δ 8.1-7.5 ppm, a singlet for the four methylene protons (-O-CH₂ -) of the neopentyl group at approximately δ 3.8 ppm, and a singlet for the six methyl protons (-C(CH₃ )₂) at approximately δ 1.0 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals include those for the aromatic carbons (including the carbon attached to boron, which is often broad or unobserved), the nitrile carbon (~118 ppm), the methylene carbons (~72 ppm), the quaternary carbon (~32 ppm), and the methyl carbons (~22 ppm).
-
¹¹B NMR (128 MHz, CDCl₃): A single broad peak is expected in the range of δ 20-30 ppm, characteristic of a trigonal boronate ester.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized 3-cyanophenylboronic acid neopentyl glycol ester is a highly effective coupling partner in Suzuki-Miyaura reactions. The stability of the ester ensures it survives the reaction conditions until the transmetalation step of the catalytic cycle.
In the cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with the boronate ester (Ar-B(OR)₂), activated by a base. This key step transfers the 3-cyanophenyl group from boron to palladium. Finally, reductive elimination yields the desired biaryl product (R-Ar) and regenerates the Pd(0) catalyst.[2][12]
Conclusion
3-Cyanophenylboronic acid neopentyl glycol ester is a stable, versatile, and highly valuable reagent for constructing complex molecular architectures. The synthetic route involving halogen-metal exchange followed by azeotropic esterification with neopentyl glycol represents a reliable and scalable method for its production. The superior handling characteristics and stability of this ester compared to the free boronic acid make it an ideal choice for applications in drug discovery and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in the successful synthesis and application of this important chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. books.rsc.org [books.rsc.org]
- 8. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. scbt.com [scbt.com]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a key building block in contemporary organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize boronate esters in their synthetic endeavors. We will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction
This compound, also known as 3-cyanophenylboronic acid neopentyl ester, is a versatile bifunctional molecule.[1] The presence of a synthetically accessible cyano group and a robust neopentyl glycol boronate ester makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability prior to its use in complex synthetic sequences. This guide will provide predicted spectroscopic data based on analogous structures and established principles, along with detailed protocols for its empirical determination.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through the esterification of 3-cyanophenylboronic acid with neopentyl glycol. This method is favored for its high yield and the crystalline, stable nature of the resulting boronate ester, which simplifies purification.[2]
Experimental Protocol: Synthesis
A robust method for the synthesis involves the reaction of 3-cyanophenylboronic acid with neopentyl glycol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Both ¹H and ¹³C NMR provide unambiguous evidence for the presence of all constituent functional groups. For optimal results, samples should be prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile moiety and the protons of the neopentyl glycol protecting group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1-8.0 | Singlet | 1H | Ar-H (ortho to -CN and -B(OR)₂) |
| ~ 7.9-7.8 | Doublet | 1H | Ar-H (ortho to -B(OR)₂) |
| ~ 7.6-7.5 | Triplet | 1H | Ar-H (meta to -CN and -B(OR)₂) |
| ~ 7.5-7.4 | Doublet | 1H | Ar-H (ortho to -CN) |
| 3.76 | Singlet | 4H | -O-CH₂ - |
| 1.02 | Singlet | 6H | -C(CH₃ )₂ |
Diagram of the ¹H NMR Assignment Workflow
Caption: Workflow for ¹H NMR spectral analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will corroborate the structural assignment, showing characteristic signals for the aromatic carbons, the nitrile carbon, and the carbons of the neopentyl glycol boronate ester.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 135-130 | Aromatic C -H |
| ~ 130-128 | Aromatic C -H |
| ~ 118 | C ≡N |
| ~ 112 | Aromatic C -CN |
| ~ 72 | -O-C H₂- |
| ~ 32 | -C (CH₃)₂ |
| ~ 22 | -C(C H₃)₂ |
Note: The carbon attached to boron may be difficult to observe due to quadrupolar relaxation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Experimental Protocol: GC-MS
A dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate is injected into the GC-MS system.[4]
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) | m/z 215.11 |
| Major Fragmentation Pathways | Loss of the neopentyl group, cleavage of the dioxaborinane ring.[5] |
Diagram of the Mass Spectrometry Analysis
Caption: General workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum can be acquired on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 2230-2210 | C≡N stretch | Nitrile[6] |
| ~ 1600-1450 | C=C stretch | Aromatic Ring |
| ~ 1380-1340 | B-O stretch | Boronate Ester[7] |
| ~ 1100-1000 | C-O stretch | Ester |
The presence of a strong absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile group, while the characteristic B-O stretching vibrations confirm the integrity of the boronate ester.[6][7]
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a solid foundation for researchers to confidently characterize this important synthetic building block, ensuring the integrity of their subsequent chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern organic synthesis and medicinal chemistry, the strategic formation of carbon-carbon bonds is paramount. Among the tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out for their reliability and broad functional group tolerance.[1] Central to this transformation is the organoboron reagent. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid neopentyl ester, has emerged as a particularly valuable building block.[2] Its structure, featuring a stable neopentyl glycol boronate ester and a versatile benzonitrile moiety, offers a unique combination of stability, reactivity, and functionality.
This guide provides an in-depth examination of the reactivity of this compound, focusing on the mechanistic rationale behind its application, field-proven experimental protocols, and its role in the synthesis of complex molecules relevant to drug discovery.
Physicochemical Properties and Strategic Advantages
The utility of any chemical reagent begins with its physical and chemical properties. The neopentyl boronate ester protecting group confers significant advantages over the corresponding free boronic acid and, in many cases, the more common pinacol (Bpin) esters.[3]
Key Advantages:
-
Enhanced Stability: Free boronic acids are prone to dehydration to form boroxine trimers and can undergo protodeboronation, leading to inconsistent reactivity and limited shelf-life.[4] The cyclic neopentyl ester protects the boron center, rendering the compound a stable, crystalline solid that is easier to handle, weigh accurately, and store for extended periods.[3] This stability is crucial for reproducibility in both small-scale research and large-scale process development.
-
Purification and Handling: Unlike many boronic acids, the neopentyl ester is generally amenable to standard purification techniques like silica gel chromatography, allowing for the preparation of high-purity material essential for sensitive catalytic reactions.[5]
-
Controlled Reactivity: While boronate esters are generally less reactive than their parent boronic acids, this attenuated reactivity can be beneficial, often leading to cleaner reactions with fewer side products.[3] The neopentyl ester provides an optimal balance, offering sufficient stability for handling while remaining reactive enough for efficient cross-coupling.
| Property | Value | Reference |
| CAS Number | 214360-45-9 | [2] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [2] |
| Molecular Weight | 215.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Synonym | 3-Cyanophenylboronic acid neopentyl ester | [2] |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, a common motif in pharmacologically active compounds.[1]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.[7]
-
Transmetalation: This is the key step where the carbon nucleophile is transferred from the boron atom to the palladium center. For boronate esters, this step requires activation by a base. The base (e.g., carbonate, phosphate) reacts with the boronate ester to form a more nucleophilic "ate" complex, which then readily transfers its aryl group (the 3-cyanophenyl moiety) to the Pd(II) center, displacing a halide.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
Causality Behind Experimental Choices
A successful Suzuki-Miyaura coupling depends on the judicious selection of several components, each with a specific role.
-
Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) or palladium complexes like Pd₂(dba)₃ are common precatalysts.[8] They are reduced in situ to the active Pd(0) species. Phosphine ligands (e.g., triphenylphosphine (PPh₃), X-Phos) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity, directly influencing the rates of oxidative addition and reductive elimination.[2][9]
-
Base: The choice of base is critical for activating the boronate ester.[8] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[10] The base must be strong enough to promote the formation of the boronate "ate" complex but not so strong as to cause degradation of sensitive functional groups on the substrates. Aqueous bases are often used, as water can help dissolve the base and facilitate the reaction.
-
Solvent: The solvent system must solubilize the organic substrates, the catalyst complex, and, to some extent, the inorganic base. Biphasic systems are common, utilizing an organic solvent like dioxane, toluene, or n-propanol with an aqueous phase for the base.[1][11] This setup facilitates the interaction of all components at the phase interface.
Field-Proven Experimental Protocol
The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is synthesized from established methodologies for similar substrates.[1][11]
Objective: To synthesize a 3-arylbenzonitrile derivative.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
n-Propanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Causality: Using a slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide. The Pd:Ligand ratio is typically 1:2 to 1:4 to ensure catalyst stability and activity.
-
-
Solvent Addition and Degassing:
-
Add n-propanol to the flask (concentration typically 0.1-0.5 M with respect to the aryl halide).
-
Prepare a 2M aqueous solution of sodium carbonate and add the required volume (2.0 equiv.).
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Causality: The n-propanol/water system provides a good solvent mixture for both the organic reagents and the inorganic base.[1]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 97 °C for n-propanol) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
-
Workup and Isolation:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Add deionized water to dissolve the inorganic salts. Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Causality: The aqueous washes remove the base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Strategic deployment of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has emerged as a particularly versatile and powerful reagent. This technical guide provides a comprehensive overview of the core attributes and diverse applications of this compound, offering field-proven insights for its effective utilization in medicinal chemistry programs.
Core Attributes and Strategic Value
This compound, also known as 3-cyanophenylboronic acid neopentyl ester, possesses a unique combination of a chemically reactive boronic ester and a strategically positioned nitrile group on a phenyl ring. This distinct architecture underpins its value as a cornerstone in the construction of complex molecular frameworks.
The neopentyl glycol-protected boronic acid moiety offers enhanced stability and handling properties compared to the free boronic acid, while readily participating in palladium-catalyzed cross-coupling reactions. The nitrile group, a versatile functional handle, can serve as a key pharmacophoric element or be chemically transformed into other important functional groups, such as amines or carboxylic acids.
| Property | Value |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| CAS Number | 214360-45-9 |
| Appearance | White to off-white solid |
| Key Functional Groups | Neopentyl boronic ester, Nitrile |
The Cornerstone of Biaryl Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of this building block allows for the direct and modular installation of a 3-cyanophenyl motif onto a variety of aromatic and heteroaromatic systems, a common structural feature in many biologically active molecules.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent system.
-
Palladium Catalyst: The choice of palladium source and ligand is critical. Catalysts such as Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic ester for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base. The solvent system must be capable of dissolving both the organic and inorganic reagents to ensure an efficient reaction.
Applications in the Synthesis of Enzyme Inhibitors
The 3-cyanophenyl motif is a prevalent feature in a number of potent and selective enzyme inhibitors. The nitrile group can engage in crucial hydrogen bonding interactions within the enzyme's active site, contributing to the overall binding affinity of the inhibitor.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a promising strategy in cancer therapy.[5][6][7] Several approved and investigational PARP inhibitors incorporate a 3-cyanophenyl group.
One prominent example is the synthesis of Niraparib, an orally available PARP inhibitor. While multiple synthetic routes to Niraparib have been reported, a key step in some approaches involves a Suzuki-Miyaura coupling to introduce the cyanophenyl group.[8]
Caption: Synthetic strategy for PARP inhibitors utilizing the key building block.
Role in the Development of Receptor Modulators
Beyond enzyme inhibition, this compound is a valuable tool for the synthesis of ligands that modulate the activity of various receptors.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
MCHR1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.[9][10][11] The development of small molecule MCHR1 antagonists has been an active area of research, with many potent compounds featuring a biaryl scaffold. The Suzuki-Miyaura coupling with 3-cyanophenylboronic acid derivatives is a key strategy for accessing these structures.
Kainate Receptor Ligands
Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[12][13] Dysregulation of kainate receptor function has been linked to various neurological and psychiatric disorders. The synthesis of selective kainate receptor ligands is essential for studying their physiological roles and for developing novel therapeutics. The 3-cyanophenyl group has been incorporated into kainate receptor antagonists to enhance their potency and selectivity.[14][15]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a starting point for researchers and should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
| Catalyst Loading | 1 - 5 mol% |
| Base Equivalents | 2 - 3 |
Conclusion and Future Perspectives
This compound has solidified its position as a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of complex biaryl systems through the robust and reliable Suzuki-Miyaura cross-coupling reaction has enabled the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive building blocks will remain a critical component of successful drug discovery campaigns. Future research will likely focus on expanding the scope of its applications, developing even more efficient catalytic systems for its use, and exploring the synthesis of novel derivatives with unique electronic and steric properties.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent updates on the melanin-concentrating hormone (MCH) and its receptor system: lessons from MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Organic Synthesis: A Technical Guide
Foreword: Beyond the Reagent Bottle—A Molecule of Strategic Importance
In the landscape of modern organic synthesis, where efficiency, robustness, and functional group tolerance are paramount, certain reagents emerge not merely as reactants but as strategic tools. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, the neopentyl glycol ester of 3-cyanophenylboronic acid, is one such molecule. Its unassuming structure, featuring a cyano-substituted aryl ring shielded by a sterically defined boronic ester, belies its significant utility in constructing complex molecular architectures. This guide provides an in-depth technical exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that make it a superior choice in many synthetic applications, particularly in the realms of pharmaceutical and materials science research. We will delve into its synthesis, explore its reactivity with a focus on the renowned Suzuki-Miyaura coupling, and present a case study in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes and Synthesis: Stability Meets Reactivity
At its core, this compound is a crystalline solid that is generally stable to air and moisture, facilitating its storage and handling.[1] This stability, a marked advantage over many free boronic acids which can undergo dehydrative trimerization to form boroxines, is conferred by the neopentyl glycol protecting group.
Physicochemical Properties
A summary of the key properties of the reagent is provided below.
| Property | Value | Reference |
| CAS Number | 214360-45-9 | [1][2] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [1][2] |
| Molecular Weight | 215.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 85-87 °C | [1] |
Rationale for the Neopentyl Glycol Ester
The choice of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group is not arbitrary. Compared to the more common pinacol (tetramethylethylene glycol) ester, the neopentyl glycol ester often exhibits enhanced reactivity in cross-coupling reactions. Mechanistic studies have revealed that electron-rich boronic esters, such as the neopentyl variant, can lead to increased rates of transmetalation—the key step in the Suzuki-Miyaura catalytic cycle.[3] This is attributed to the electronic properties of the oxygen atoms in the dioxaborinane ring, which influence both the nucleophilicity of the ipso-carbon atom attached to boron and the ability to generate a vacant coordination site on the palladium catalyst.[3] In essence, the neopentyl glycol moiety strikes an optimal balance between the stability required for isolation and storage and the heightened reactivity desired for efficient bond formation.
Recommended Synthetic Protocol
The most direct and reliable method for the preparation of this compound is the esterification of 3-cyanophenylboronic acid with neopentyl glycol. This procedure effectively removes water, driving the equilibrium towards the stable ester product.
Protocol: Synthesis of this compound
-
1. Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-cyanophenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
2. Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or benzene.
-
3. Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of water collection in the Dean-Stark trap.
-
4. Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
5. Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired boronic ester as a crystalline solid.
The Workhorse Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forges a carbon-carbon bond between the 3-cyanophenyl group and a variety of sp²-hybridized carbon atoms (aryl, heteroaryl, or vinyl) from an organic halide or triflate. The presence of the cyano group makes the resulting biaryl nitrile moiety a versatile synthetic handle for further transformations.
Mechanistic Considerations: The Advantage of the Ester
The canonical Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
A crucial insight from detailed kinetic, structural, and computational studies is that boronic esters do not necessarily require prior hydrolysis to the boronic acid to participate in the cycle.[3] Electron-rich esters, like the neopentyl glycol variant, can undergo direct transmetalation.[3] This avoids potentially problematic side reactions associated with free boronic acids, such as protodeboronation, and can lead to faster and cleaner reactions. The choice of base, solvent, and palladium ligand remains critical and must be optimized for specific substrate pairings.
Practical Application: Synthesis of 3-Arylbenzonitriles
The coupling of this compound with various aryl and heteroaryl halides provides a direct route to substituted biaryls, which are common motifs in pharmaceuticals and functional materials.[3]
Representative Protocol: Suzuki-Miyaura Coupling
-
1. Reagents: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
2. Solvent System: Add a degassed solvent mixture, typically an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous solution of the base.
-
3. Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the required temperature (typically 80–110 °C) for a period of 2–24 hours. Monitor the reaction by TLC or LC-MS.
-
4. Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
5. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylbenzonitrile.
Table of Representative Suzuki-Miyaura Couplings:
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 (Typical) |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | >85 (Typical) |
| 4-Chloroanisole | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 18 | >80 (Typical) |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | >95 (Typical) |
| Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. These values are based on typical outcomes for Suzuki-Miyaura reactions of this type. |
Expanding the Toolkit: The Chan-Lam Coupling
While the Suzuki-Miyaura reaction is its most common application, this compound is also a competent partner in the copper-catalyzed Chan-Lam coupling for the formation of C–N bonds. This reaction provides a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[4]
In the Chan-Lam N-arylation, an amine is coupled with the arylboronic ester in the presence of a copper catalyst (typically Cu(OAc)₂) and a base, often pyridine, at room temperature and open to the air.[4][5] Studies have shown that neopentyl glycol boronic esters can be effective coupling partners in these transformations, sometimes providing superior yields compared to other boronic acid derivatives. This further underscores the versatility of the title reagent in constructing diverse carbon-heteroatom bonds.
Case Study in Drug Discovery: Synthesis of mGluR5 Modulator Scaffolds
The 3-cyanophenyl motif is a key pharmacophore in a number of neurologically active compounds, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These modulators are of significant interest for treating psychiatric disorders such as anxiety and depression.
One such mGluR5 NAM is 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) .[6] The synthesis of this and related compounds relies on the strategic installation of the 3-cyanophenyl group. While the exact synthetic route to VU0285683 may vary, a convergent and highly efficient approach involves a Suzuki-Miyaura coupling to create a key biaryl intermediate.
Retrosynthetic Analysis:
A logical disconnection for a key precursor to VU0285683 involves a Suzuki-Miyaura coupling between a halogenated 1,2,4-oxadiazole and this compound.
This strategy highlights the power of this compound in late-stage functionalization.[7] It allows for the rapid and efficient union of two complex heterocyclic fragments, a common challenge in medicinal chemistry. The stability and high reactivity of the neopentyl boronic ester make it an ideal choice for such a crucial, value-adding transformation, where yield and purity are critical.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion: A Strategic Asset for Chemical Synthesis
This compound has firmly established itself as more than just another building block. Its engineered stability, coupled with enhanced reactivity rooted in fundamental mechanistic principles, makes it a strategic asset for the synthesis of complex molecules. Its reliable performance in the Suzuki-Miyaura coupling and its utility in other transformations like the Chan-Lam coupling provide chemists with a robust tool for constructing the biaryl and aryl-heteroatom linkages that are central to countless targets in drug discovery and materials science. As the demand for efficient and predictable synthetic methods continues to grow, the strategic application of well-designed reagents like this neopentyl glycol boronic ester will remain a cornerstone of innovation.
References
- 1. (3-Cyanophenyl)boronic acid, neopentyl glycol ester 95 214360-45-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 214360-45-9 [smolecule.com]
- 4. Late-Stage Functionalization [kofo.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Bioactive Molecules with 3-Cyanophenylboronic Acid Neopentyl Ester
An In-Depth Technical Guide
Introduction: The Rise of the Boronic Acid Warhead in Drug Discovery
The landscape of drug discovery has been significantly shaped by the strategic use of covalent inhibitors, molecules that form a stable chemical bond with their biological target. This approach can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Within this class, a particularly versatile and increasingly important functional group is the boronic acid. Once relegated to the realm of synthetic chemistry, primarily for reactions like the Suzuki-Miyaura coupling, boronic acids are now at the forefront of medicinal chemistry.[1][2]
The journey of boronic acids into the clinical sphere was spearheaded by the approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][3] This landmark achievement demystified previous concerns about boron toxicity and highlighted the unique therapeutic potential of organoboron compounds.[1] Since then, the FDA has approved several other boronic acid-based drugs, including Ixazomib and Vaborbactam, solidifying their status as a validated and valuable pharmacophore.[3][4]
The power of the boronic acid lies in its unique electronic structure. The boron atom, being electron-deficient, acts as a Lewis acid, readily and reversibly forming a covalent bond with nucleophilic residues in a protein's active site, such as the hydroxyl groups of serine or threonine.[2][5] This ability to form a reversible tetrahedral complex, mimicking the transition state of an enzymatic reaction, makes boronic acids exceptional inhibitors of enzymes like proteases and β-lactamases.[5][6]
This guide focuses on a specific, strategically designed tool for discovering new bioactive molecules: 3-cyanophenylboronic acid neopentyl ester (CPBANE) . We will dissect its chemical properties, explain the rationale behind its design, and provide detailed, field-proven protocols for its use in screening campaigns to identify and validate novel protein targets and bioactive leads.
Section 1: Profiling the Tool: 3-Cyanophenylboronic Acid Neopentyl Ester (CPBANE)
The selection of a screening compound is a critical first step. CPBANE is not an arbitrary choice; its structure is a deliberate combination of features designed to optimize stability, reactivity, and interaction potential.
Physicochemical Properties
A clear understanding of the molecule's basic properties is essential for any experimental design.
| Property | Value | Source |
| CAS Number | 214360-45-9 | [7] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [7] |
| Molecular Weight | 215.06 g/mol | [7] |
| Form | Solid | |
| Melting Point | 85-87 °C | |
| Synonym | 2-(3-Cyanophenyl)-5,5'-dimethyl-1,3,2-dioxaborinane |
The Strategic Role of the Neopentyl Ester
Free boronic acids can be prone to dehydration, forming cyclic trimers known as boroxines, which can complicate handling and quantification.[2] Esterification of the boronic acid provides a stable, "pro-drug" form of the reactive moiety. The choice of neopentyl glycol to form the ester is a key design feature.
-
Enhanced Stability: Boronic esters are generally more stable than their corresponding acids, making them more suitable for storage and use in high-throughput screening (HTS) libraries.[5]
-
Controlled Reactivity: The neopentyl ester is sterically hindered. This bulkiness can influence the rate of hydrolysis back to the active boronic acid and affect the kinetics of target engagement, potentially offering a different reactivity profile compared to less hindered esters like pinacol esters.[8] In cellular environments, esterases can hydrolyze the ester, releasing the active boronic acid in situ.
The Influence of the 3-Cyano Group
The substituents on the phenyl ring are not mere decorations; they modulate the electronic properties of the boron atom and provide additional points of interaction.
-
Electronic Withdrawal: The nitrile (cyano) group is electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhances its electrophilicity, making it more susceptible to nucleophilic attack by residues in an enzyme's active site.
-
Interaction Potential: The cyano group can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein that contribute to binding affinity and selectivity.
Synthesis and Quality Control
CPBANE is synthesized from its parent compound, 3-cyanophenylboronic acid, by condensation with neopentyl glycol.[9][10] For use in any screening campaign, rigorous quality control is non-negotiable.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity of the compound, which should typically be >95% for screening applications.
Section 2: The Discovery Campaign: From Screening to Hit Validation
The ultimate goal is to use CPBANE to identify novel biological targets or pathways. This requires a systematic, multi-stage approach that begins with a broad screen and progressively narrows the focus to validated, mechanistically understood hits.
High-Throughput Screening (HTS) Strategies
The first step is to screen CPBANE against a large number of biological targets to identify an initial "hit."
This protocol describes a common method for identifying enzyme inhibitors.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CPBANE in 100% DMSO.
-
Prepare a working solution of a target serine protease (e.g., Thrombin, Trypsin) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).
-
Prepare a working solution of a fluorogenic peptide substrate for the chosen enzyme.
-
-
Assay Procedure:
-
In a 384-well microplate, dispense 100 nL of the CPBANE stock solution or DMSO (for control wells) using an acoustic dispenser.
-
Add 10 µL of the enzyme solution to all wells and incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
Immediately begin kinetic monitoring of the fluorescence increase using a plate reader (e.g., Excitation/Emission wavelengths specific to the substrate's fluorophore).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for CPBANE.
-
A significant reduction in the reaction rate indicates a potential inhibitory activity.
-
Caption: High-throughput screening workflow for identifying inhibitors.
Hit Confirmation and Validation
A primary hit from an HTS is not a guarantee of true activity. A rigorous validation process is required to eliminate false positives and confirm the molecular mechanism.
This protocol helps differentiate between a reversible non-covalent inhibitor and a covalent inhibitor.[11]
-
Binding Step:
-
Incubate the target enzyme with a high concentration of CPBANE (e.g., 10x the measured IC₅₀) for 1 hour to ensure maximal binding.
-
Prepare a control sample with the enzyme and DMSO.
-
-
Removal of Unbound Inhibitor:
-
Rapidly remove the unbound CPBANE from the enzyme-inhibitor complex. This can be achieved through dialysis, size-exclusion chromatography (spin column), or rapid dilution. A 100-fold dilution is often sufficient.
-
-
Activity Measurement:
-
Measure the enzymatic activity of the CPBANE-treated sample and the control sample immediately after the removal step.
-
-
Interpretation:
-
Covalent Binding: If CPBANE forms a covalent bond, the enzyme's activity will remain inhibited even after the removal of the unbound compound.[11]
-
Non-covalent Binding: If binding is purely reversible and non-covalent, the inhibitor will dissociate from the enzyme upon dilution, and enzymatic activity will be restored.
-
Caption: Workflow for validating hits and elucidating their mechanism.
Target Deconvolution via Mass Spectrometry
When using CPBANE in cell-based or proteome-wide screens, identifying the specific protein target is a major challenge. Intact protein mass spectrometry is a powerful tool for this.
-
Incubate CPBANE with a complex protein lysate or a purified protein of unknown identity.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Look for a Mass Shift: A covalent modification of a protein by CPBANE will result in a specific mass increase corresponding to the molecular weight of the bound fragment.
-
Identify the Protein: The modified protein can be isolated and identified using standard proteomics techniques (e.g., peptide mass fingerprinting). This confirms the direct target of the bioactive molecule.
Section 3: Hypothetical Case Study & Future Directions
Case Study: Discovery of a Selective Serine Protease Inhibitor
Imagine a screening campaign where CPBANE was tested against a panel of serine proteases involved in blood coagulation. The following hypothetical data was obtained.
| Enzyme Target | IC₅₀ (nM) for CPBANE |
| Thrombin | 5,200 |
| Factor Xa | 8,500 |
| Protease X (Novel) | 75 |
| Trypsin | 1,200 |
| Chymotrypsin | > 10,000 |
Analysis: The data clearly shows that CPBANE is a potent inhibitor of "Protease X" with high selectivity over other related proteases in the panel. A subsequent washout experiment confirmed covalent binding, and mass spectrometry identified a covalent adduct on the active site serine residue of Protease X.
This result provides a critical starting point. CPBANE is now a "validated lead" for inhibiting Protease X.
The fundamental interaction involves the attack of a nucleophilic serine residue on the electrophilic boron atom.
Caption: Reversible covalent inhibition by a boronic acid.
Future Directions: From Hit to Drug Candidate
The discovery of CPBANE's activity against Protease X is the beginning, not the end, of the drug discovery process. The next steps involve medicinal chemistry and lead optimization:
-
Structure-Activity Relationship (SAR): Synthesize analogs of CPBANE to improve potency and selectivity. For example, the position of the cyano group could be moved (e.g., to the 2- or 4-position), or it could be replaced with other functional groups to probe different interactions.
-
Optimizing the Ester: The neopentyl ester can be replaced with other esters to modulate the compound's stability, solubility, and pharmacokinetic properties.
-
In Vivo Testing: Promising analogs would be advanced into cellular assays and eventually into animal models to test for efficacy and safety.
The strategic application of well-designed chemical tools like 3-cyanophenylboronic acid neopentyl ester, combined with rigorous, systematic validation workflows, provides a powerful engine for the discovery of novel bioactive molecules and the development of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Covalent Compounds - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
- 11. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-Cyanophenylboronic Acid Neopentyl Ester
Introduction: Strategic Advantages of 3-Cyanophenylboronic Acid Neopentyl Ester in Medicinal Chemistry
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and development. These nitrogen, oxygen, and sulfur-containing ring systems are prevalent in a vast number of FDA-approved drugs and biologically active natural products.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the modular assembly of these intricate molecular architectures.[2][3]
Within the toolkit of the medicinal chemist, the choice of the boron reagent is a critical decision that balances reactivity with stability. While boronic acids are highly reactive, they are often prone to decomposition pathways such as protodeboronation and trimerization into boroxines, which can complicate storage, handling, and reaction stoichiometry. Boronate esters, particularly those derived from diols like neopentyl glycol, offer a robust solution to these challenges.
3-Cyanophenylboronic acid neopentyl ester (2-(3-cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) has emerged as a preferred building block for several key reasons:
-
Enhanced Stability: The neopentyl ester is a crystalline, bench-stable solid that is significantly less susceptible to degradation compared to its corresponding boronic acid. This stability simplifies purification, ensures accurate dosing in reactions, and allows for prolonged storage.
-
Improved Solubility: Neopentyl esters generally exhibit excellent solubility in common organic solvents used for cross-coupling reactions.
-
Anhydrous Coupling Compatibility: The ester form is ideally suited for anhydrous Suzuki-Miyaura protocols, which can prevent undesirable side reactions and improve yields, particularly with sensitive substrates.[4]
-
Strategic Functionality: The 3-cyanophenyl moiety is a valuable pharmacophore and a versatile synthetic handle. The nitrile group can serve as a hydrogen bond acceptor, modulate electronic properties, or be chemically transformed into other functional groups such as amines, amides, or tetrazoles, providing a vector for further molecular elaboration.
This document provides a comprehensive guide to the application of 3-cyanophenylboronic acid neopentyl ester in the synthesis of medicinally relevant heterocyclic compounds, offering field-proven insights and detailed experimental protocols.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-cyanophenylboronic acid neopentyl ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of heterocyclic halides (Cl, Br, I) and triflates. The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding reaction optimization.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step, especially for less reactive heteroaryl chlorides.[2]
-
Base: The base plays a crucial role in activating the boronate ester for transmetalation. Anhydrous bases like potassium trimethylsilanolate (TMSOK) are particularly effective in non-aqueous media, promoting rapid and clean reactions by forming a highly reactive "ate" complex.[4] For aqueous systems, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene are preferred to minimize protodeboronation of the boronate ester, a key side reaction that reduces yield.[4]
Application Data: Synthesis of Diverse Heterocyclic Scaffolds
The following table summarizes representative examples of the synthesis of various heterocyclic compounds using 3-cyanophenylboronic acid or its neopentyl ester. These examples showcase the versatility of the reagent across different heterocyclic systems.
| Entry | Heterocyclic Partner | Product | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 3-(Pyridin-2-yl)benzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 / 16 | 95 | [Adapted from Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| 2 | 5-Bromopyrimidine | 3-(Pyrimidin-5-yl)benzonitrile | NiCl₂(PCy₃)₂ (1.0) | K₃PO₄ (4.5) | t-Amyl Alcohol | 120 / 1 | 85 | [1] |
| 3 | 2-Chloro-6-phenylpurine | 2-Chloro-6-phenyl-9-(3-cyanophenyl)purine | Pd(PPh₃)₄ (5.0) | K₂CO₃ (2.0) | Toluene | 100 / 24 | 77 | [5] |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 3-(3-Cyanophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5.0) / XPhos (10) | K₂CO₃ (3.0) | EtOH/H₂O | MW, 120 / 0.67 | 82 | [6] |
| 5 | 3-Bromoquinoline | 3-(Quinolin-3-yl)benzonitrile | Pd(OAc)₂ (5.0) / PPh₃ (20) | Na₂CO₃ (2 M aq) | Dioxane | 95 / 2.5 | 93 | [7] |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling of Heteroaryl Halides
This protocol is adapted from the robust, field-proven methodology developed by Denmark and colleagues for the anhydrous coupling of neopentyl boronate esters.[4] It is particularly well-suited for reactions sensitive to water and for achieving high yields with minimal side products.
Methodology:
-
Preparation of Reagents: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), 3-cyanophenylboronic acid neopentyl ester (258 mg, 1.2 mmol, 1.2 equiv), and the palladium catalyst/ligand system (e.g., Pd-P(t-Bu)₃-G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (or another suitable solvent, to achieve ~0.2 M concentration) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: In a separate flask, preferably in a glovebox, prepare a solution of potassium trimethylsilanolate (TMSOK) (179 mg, 1.4 mmol, 1.4 equiv) in anhydrous THF (~2 mL). Add this solution dropwise to the stirring reaction mixture over 5 minutes. An exotherm may be observed.[4]
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature to 60 °C) for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (~10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired heterocyclic product.
Protocol 2: Aqueous Suzuki-Miyaura Coupling for Robust Heterocycles
This protocol is suitable for more stable heterocyclic systems and avoids the need for strictly anhydrous conditions or specialized reagents like TMSOK. It is a widely used and practical method for general synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the heteroaryl halide (1.0 mmol, 1.0 equiv), 3-cyanophenylboronic acid neopentyl ester (258 mg, 1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio, to achieve ~0.1 M concentration).
-
Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 as described in Protocol 1.
Trustworthiness and Self-Validation: Troubleshooting and Key Insights
-
Protodeboronation: This is the most common side reaction, where the boronate ester is cleaved and replaced by a hydrogen atom. It is often exacerbated by the presence of water, acid, or prolonged heating. Using anhydrous conditions (Protocol 1) and ensuring the reaction goes to completion in a reasonable timeframe can mitigate this issue.[8] For particularly sensitive substrates, using a stronger, non-nucleophilic base like K₃PO₄ can be beneficial.
-
Low Reactivity of Heteroaryl Chlorides: Chloro-substituted heterocycles are often less reactive than their bromo or iodo counterparts. Successful coupling typically requires more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and higher reaction temperatures.
-
N-Containing Heterocycles: The lone pair on nitrogen in heterocycles like pyridine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a sufficient amount of ligand can help prevent catalyst deactivation. For 2-substituted pyridines, which are notoriously difficult substrates, specialized boronate salts or esters may be required to achieve good yields.[2]
-
Reaction Monitoring: It is crucial to monitor the reaction. Pushing the reaction for too long after completion can lead to product degradation or the formation of byproducts from hydrodehalogenation of the starting material.
By carefully selecting the reaction conditions based on the specific heterocyclic partner and by monitoring the reaction's progress, these protocols provide a reliable and reproducible system for the synthesis of a wide array of 3-cyanophenyl-substituted heterocycles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. orgsyn.org [orgsyn.org]
- 5. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern C-C Bond Formation: A Guide for Advanced Synthesis
Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling and the Role of Boronate Esters
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in the construction of carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex molecules, particularly biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3] At the heart of this powerful transformation lies the organoboron reagent, with boronic acid neopentyl esters, such as 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , emerging as highly valuable and versatile building blocks.[4]
This guide provides an in-depth technical overview and detailed protocols for the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, the rationale behind reagent and condition selection, and provide a step-by-step guide for a representative coupling, empowering researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The neopentyl glycol-derived boronate ester of 3-cyanophenylboronic acid offers enhanced stability compared to the corresponding boronic acid, making it an ideal reagent for storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄BNO₂ | [4] |
| Molecular Weight | 215.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in a wide range of organic solvents (e.g., Dioxane, Toluene, THF, DMF) | [4] |
| CAS Number | 269410-08-4 | - |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
1. Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) species.[5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.
2. Transmetalation: This is the step where the organoboron compound transfers its organic group (R²) to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronate ester to form a more nucleophilic "ate" complex, which readily undergoes transmetalation.[5]
3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide. It is essential to note that optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Rationale: Using a slight excess of the aryl bromide can help drive the reaction to completion. The choice of base is critical; inorganic bases are commonly used to activate the boronate ester.[5]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via a syringe.
-
Rationale: The solvent system is chosen to ensure the solubility of all reactants. A mixture of an organic solvent and water is often used, as water can aid in dissolving the inorganic base and facilitate the reaction.
-
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Rationale: This step further removes any dissolved oxygen from the solvent and the reaction mixture.
-
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Rationale: The catalyst loading is typically low, as it is regenerated during the catalytic cycle. The choice of catalyst and ligand can significantly impact the reaction efficiency and should be screened for optimal results.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Rationale: Heating is generally required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl nitrile.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Ensure proper degassing and inert atmosphere techniques- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents- Increase the reaction temperature |
| Formation of Homocoupled Products | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures- Use a more stable catalyst or add a stabilizing ligand |
| Deboronated Starting Material | - Presence of protic impurities or excess water- Prolonged reaction times at high temperatures | - Use anhydrous solvents- Monitor the reaction closely and stop it once the starting material is consumed |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Reaction work-ups involving quenching should be performed cautiously.
Conclusion
This compound is a robust and versatile reagent for the synthesis of complex biaryl nitriles via the Suzuki-Miyaura cross-coupling reaction. Its stability and high reactivity make it an invaluable tool for researchers in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting and optimizing reaction conditions, scientists can effectively utilize this building block to construct a diverse array of valuable molecules.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
An Application Guide for the Strategic Use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl structures is a cornerstone of discovery. Among the myriad tools available to the synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1] This guide focuses on a particularly valuable reagent: This compound . Also known as 3-cyanophenylboronic acid neopentyl ester, this compound is a highly effective building block for introducing the 3-cyanophenyl moiety, a common structural motif in pharmacologically active molecules and functional materials.[2]
The use of a neopentyl glycol protecting group confers significant advantages over the corresponding free boronic acid.[3] This esterification enhances stability, simplifies handling and purification, and mitigates the propensity for protodeboronation, a common side reaction that can diminish yields.[4] This application note provides a comprehensive overview of the reagent's properties, a detailed, field-tested protocol for its use in a representative Suzuki-Miyaura reaction, and expert insights into reaction optimization and troubleshooting.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and handling requirements of any reagent is paramount for safe and reproducible experimentation.
| Property | Value |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 214360-44-8 |
Safety and Handling Protocols:
As a senior scientist, establishing a culture of safety is non-negotiable. This compound is classified with GHS hazard statements indicating it may cause skin, eye, and respiratory irritation.[2] Therefore, adherence to the following safety protocols is mandatory:
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.
-
Storage: Store the reagent in a tightly sealed container in a cool, dark, and dry location, away from oxidizing agents.[5]
-
Spill & Disposal: In case of a spill, contain the material and dispose of it in accordance with local, regional, and national regulations.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently forges a new carbon-carbon bond. A deep understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: This is the critical step where the organic group is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[7] This boronate then exchanges its organic moiety (Ar²) with the halide on the Pd(II) complex. The choice of base and the nature of the boronic ester's protecting group can significantly influence the rate and efficiency of this step.[8]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Detailed Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbonitrile
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. The causality behind each step is explained to provide a deeper understanding of the process.
Reaction Scheme:
(Self-correction: Cannot generate images. A textual representation will be provided.)
(this compound) + (4-Bromoanisole) --[Pd Catalyst, Base, Solvent, Heat]--> (4'-Methoxy-[1,1'-biphenyl]-3-carbonitrile)
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 215.06 | 258 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (Degassed) | - | 2 mL | - | - |
Equipment Setup
-
50 mL Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Septa
-
Needles and tubing for inert gas line (Argon or Nitrogen)
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stir plate
Step-by-Step Procedure
-
System Preparation (The "Why"): The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote unwanted side reactions like homocoupling. Therefore, establishing and maintaining an inert atmosphere is critical for success.
-
Action: Assemble the flask and condenser, flame-dry under vacuum, and allow to cool to room temperature under a positive pressure of Argon.
-
-
Reagent Addition (The "Why"): The order of addition ensures that the sensitive catalyst is added to a well-defined mixture. Using a slight excess (1.2 eq.) of the boronic ester helps drive the reaction to completion, especially if the aryl halide is more valuable.
-
Action: To the reaction flask, add 4-bromoanisole, this compound, potassium carbonate, and the magnetic stir bar.
-
Action: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Action: Add the Pd(PPh₃)₄ catalyst. The flask should be under a positive flow of Argon during this addition to minimize air exposure.
-
Action: Using a degassed syringe, add the 1,4-dioxane and degassed water. The biphasic solvent system is crucial; the organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating its role in the catalytic cycle.[9]
-
-
Reaction Execution (The "Why"): Heating accelerates the reaction rate, particularly the often rate-limiting oxidative addition step. 80-100 °C is a typical temperature range for these couplings.[10]
-
Action: Lower the flask into the preheated heating mantle set to 90 °C.
-
Action: Stir the mixture vigorously for 12 hours. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Reaction Monitoring (The "Why"): It is inefficient to run a reaction longer than necessary or to stop it before completion. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress.
-
Action: After 12 hours, take a small aliquot from the reaction mixture using a syringe. Dilute it with ethyl acetate and spot it on a TLC plate against a spot of the starting 4-bromoanisole.
-
Action: Elute the TLC plate (e.g., with 9:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete upon the disappearance of the 4-bromoanisole spot. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[11]
-
Work-up and Purification Protocol
-
Quench and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product is organic-soluble and will move into the ethyl acetate layer.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude material is purified by flash column chromatography on silica gel.
-
A solvent gradient (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically used to elute the product, separating it from residual starting materials and catalyst byproducts.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the pure 4'-Methoxy-[1,1'-biphenyl]-3-carbonitrile as a white solid.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently Degassed Solvents 3. Inappropriate Base/Solvent Combination | 1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst. 2. Ensure solvents are thoroughly degassed via sparging with Argon for at least 30 minutes.[12] 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).[13] |
| Significant Homocoupling of Boronic Ester | Oxygen present in the reaction mixture. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Protodeboronation (Boron replaced by H) | Presence of excess water or acidic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents (if not using an aqueous base system), ensure the base is not hygroscopic, and monitor the reaction to avoid unnecessarily long heating times. |
| Incomplete Reaction | Steric hindrance from substrates; low reaction temperature. | For sterically hindered substrates, consider a more active catalyst system (e.g., one with a Buchwald ligand) and potentially increase the reaction temperature.[13] |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial setup to final product characterization.
Caption: A summary of the key stages in the Suzuki-Miyaura coupling protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy this compound | 214360-45-9 [smolecule.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. vapourtec.com [vapourtec.com]
- 12. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Leveraging 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of a Versatile Building Block
In the dynamic landscape of molecular probes and diagnostics, the rational design of fluorescent sensors is paramount for achieving high sensitivity and selectivity. The strategic incorporation of specific structural motifs allows for the fine-tuning of photophysical properties and the introduction of responsive functionalities. Among the vast arsenal of synthetic building blocks, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a pinacol ester of 3-cyanophenylboronic acid, has emerged as a particularly valuable reagent. Its utility lies in the dual functionality it offers: a stable yet reactive boronate ester for palladium-catalyzed cross-coupling reactions and a strategically positioned nitrile group that modulates the electronic landscape of the resulting fluorophore.
This guide provides an in-depth exploration of the application of this compound in the synthesis of sophisticated fluorescent probes. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, and discuss the influence of the meta-benzonitrile moiety on the photophysical characteristics of the final probe. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to harness the potential of this versatile building block for the creation of next-generation fluorescent sensors.
Core Principles: Mechanistic Insights into Application
The efficacy of this compound as a synthetic precursor is rooted in two key chemical features: the boronate ester and the benzonitrile group.
The Role of the Boronate Ester in Suzuki-Miyaura Cross-Coupling
The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group confers significant stability to the boronic acid, rendering the compound a readily handleable, crystalline solid with a long shelf-life. This is a marked advantage over the often-unstable corresponding boronic acids, which can be prone to dehydration and protodeboronation.[1]
In the presence of a palladium catalyst and a suitable base, the boronate ester participates in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic moiety from the boronate ester is transferred to the palladium center, a step often facilitated by the base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
This reaction is highly valued for its functional group tolerance and mild reaction conditions, making it ideal for the synthesis of complex molecules like fluorescent probes.
The Electronic Influence of the meta-Benzonitrile Group
The nitrile (cyano) group is a potent electron-withdrawing group. Its placement at the meta position of the phenyl ring has a distinct electronic effect on the aromatic system. Unlike a para-substituent, a meta-nitrile group exerts its electron-withdrawing influence primarily through an inductive effect, with a less pronounced resonance effect. This modulation of the electronic distribution within the molecule is a critical aspect of fluorophore design.
When incorporated into a fluorescent scaffold, the 3-cyanophenyl moiety can:
-
Influence Intramolecular Charge Transfer (ICT): In donor-acceptor fluorophores, the benzonitrile can act as an acceptor, influencing the energy of the ICT state and, consequently, the emission wavelength and solvatochromic properties of the probe.
-
Tune Photophysical Properties: The inductive effect can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission maxima.
-
Serve as a Reactive Site: While not its primary role in the context of this guide, the nitrile group can be chemically modified in subsequent synthetic steps if desired.
Synthetic Workflow: A Representative Application
The most common application of this compound is in the construction of biaryl fluorophores via Suzuki-Miyaura cross-coupling. A typical workflow involves the coupling of this boronate ester with a halogenated fluorescent core.
Caption: General workflow for synthesizing a fluorescent probe using Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 3-Arylcoumarin Fluorescent Probe
This protocol provides a representative example of the synthesis of a 3-(3-cyanophenyl)-coumarin derivative, a class of fluorophores known for their utility in bioimaging.[2][3]
Reaction Scheme:
A generic reaction scheme showing a 3-bromocoumarin derivative reacting with this compound in a Suzuki-Miyaura coupling to yield a 3-(3-cyanophenyl)coumarin.
Materials:
-
3-Bromocoumarin derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromocoumarin derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material (3-bromocoumarin) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-cyanophenyl)-coumarin derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate the photophysical properties (absorption and emission spectra, quantum yield) in various solvents.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Boronate Ester | 1.2 equivalents | A slight excess ensures complete consumption of the more valuable halogenated fluorophore. |
| Catalyst | 0.05 equivalents | A typical catalyst loading for Suzuki-Miyaura couplings. |
| Base | 2.0 equivalents | Sufficient to facilitate the transmetalation step. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific substrates; monitored by TLC. |
Applications and Future Perspectives
Fluorescent probes synthesized using this compound have potential applications in various fields:
-
Bioimaging: The resulting fluorophores can be further functionalized for targeting specific cellular organelles or biomolecules, enabling the visualization of biological processes in living cells.
-
Sensing: The boronate ester moiety itself can be retained in the final probe to act as a sensor for reactive oxygen species such as hydrogen peroxide and peroxynitrite.[4][5][6][7] The oxidation of the boronate to a phenol leads to a significant change in the fluorescence properties, forming the basis of a "turn-on" or ratiometric sensor.[4][6][7]
-
Materials Science: The unique photophysical properties of these compounds make them candidates for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) and chemosensors.
The strategic use of this compound allows for the creation of a diverse library of fluorescent probes with tailored properties. The continued exploration of its reactivity with various fluorophore scaffolds will undoubtedly lead to the development of novel tools for diagnostics, drug discovery, and fundamental biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronate based fluorescence (ESIPT) probe for peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A borate-based peroxynitrite fluorescent probe and its application in fluorescence imaging of living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Solvent Selection for Reactions with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: An Application Guide
Introduction: The Critical Role of the Solvent
In the realm of synthetic organic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, the choice of solvent is far from a passive parameter. It is an active determinant of reaction success, influencing everything from reagent solubility and catalyst stability to reaction kinetics and product purity.[1][2][3] This is especially true when working with versatile yet sensitive reagents like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile . This neopentyl glycol boronic ester is a valuable building block in the synthesis of complex molecules, often found in pharmaceutical derivatives and functional materials.[4] Its neopentyl glycol protecting group offers enhanced stability compared to the parent boronic acid, mitigating common side reactions like protodeboronation.[5] However, unlocking its full synthetic potential requires a judicious selection of the reaction medium.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal solvent for reactions involving this compound. We will delve into the mechanistic implications of solvent choice, present a comparative analysis of common solvents, and provide detailed protocols for both standard and anhydrous reaction conditions.
The Science of Solvent Selection: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The solvent interacts with and influences each of these steps, but its impact is most profoundly felt during the crucial transmetalation phase.[6] This is the step where the organic moiety is transferred from the boron atom to the palladium center.
The choice of solvent can dictate which of the two primary transmetalation pathways is favored:
-
The Boronate Pathway: The base in the reaction mixture activates the boronic ester to form a more nucleophilic "ate" complex, which then reacts with the palladium-halide species.
-
The Oxo-Palladium Pathway: The base reacts with the palladium catalyst to form a palladium-hydroxo complex, which then reacts with the neutral boronic ester.[7][8]
The polarity, coordinating ability, and protic nature of the solvent all play a role in determining the dominant pathway and the overall reaction rate and efficiency.[1][9] For neopentyl glycol boronic esters like our target molecule, which are more stable against hydrolysis, the choice of solvent and base becomes a powerful tool to fine-tune reactivity.[5][10][11]
Comparative Analysis of Solvents
The selection of an appropriate solvent for reactions with this compound hinges on a balance of several factors: solubility of reactants, reaction temperature, catalyst compatibility, and potential for side reactions. Below is a comparative table of commonly used solvents in Suzuki-Miyaura couplings.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Considerations |
| Toluene | Aromatic | 111 | 2.4 | - Good for dissolving nonpolar substrates. - Often used in biphasic systems with water. - High boiling point allows for a wide range of reaction temperatures. |
| 1,4-Dioxane | Ether | 101 | 2.2 | - Aprotic and polar, an excellent general-purpose solvent for Suzuki reactions.[12] - Miscible with water, often used in aqueous mixtures. - Can chelate the palladium catalyst, influencing its reactivity. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.6 | - Lower boiling point, suitable for reactions at or near room temperature. - Good at solvating a range of organic compounds. - Often used for anhydrous Suzuki-Miyaura couplings.[13] |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 36.7 | - Highly polar aprotic solvent, excellent at dissolving salts and polar reagents.[3] - High boiling point is advantageous for sluggish reactions. - Can be challenging to remove during workup and may promote side reactions at high temperatures. |
| Acetonitrile (MeCN) | Nitrile | 82 | 37.5 | - Polar aprotic solvent. - Its role can be complex, and in some cases, it can alter the selectivity of the reaction.[9] |
| Water | Protic | 100 | 80.1 | - Often used as a co-solvent with an organic solvent (e.g., Toluene, Dioxane). - Can be crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[14] - Increases the polarity of the reaction mixture. |
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Protocol 1: General Biphasic Conditions
This protocol is suitable for a wide range of aryl halides and employs a common palladium catalyst and base.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for at least 20 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Anhydrous Homogeneous Conditions
This advanced protocol is particularly useful for sensitive substrates where protodeboronation is a concern, or when faster reaction times are desired.[13] It utilizes a soluble organic base to maintain a single phase.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd-P(t-Bu₃)-G3 precatalyst (2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, this compound, and the palladium precatalyst to a flame-dried Schlenk flask.
-
Add anhydrous THF via syringe.
-
In a separate flask, prepare a solution of TMSOK in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring. Note: The reaction can be exothermic.[13]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in under 2 hours.[13]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Workflows
Solvent Selection Workflow
Caption: A decision tree for selecting the optimal solvent system.
Experimental Setup for Anhydrous Suzuki-Miyaura Coupling
Caption: Key steps for the anhydrous Suzuki-Miyaura protocol.
Conclusion and Future Outlook
The judicious selection of a solvent system is paramount for the successful application of this compound in cross-coupling reactions. For general applications, biphasic systems utilizing solvents like 1,4-dioxane or toluene with an aqueous base provide a robust and reliable starting point. For more sensitive substrates or when rapid reaction times are desired, anhydrous conditions with ethereal solvents like THF and a soluble organic base such as TMSOK offer a powerful alternative. As the field of catalysis continues to evolve, the development of novel "green" solvents and more efficient catalyst systems will further expand the synthetic utility of this versatile boronic ester, enabling the construction of increasingly complex and valuable molecules in the pharmaceutical and materials science industries.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 214360-45-9 [smolecule.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in numerous pharmacologically active agents. This application note delves into the specific and strategic use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a neopentyl glycol-protected boronic ester, as a key building block in pharmaceutical synthesis. We will explore the rationale behind its use, its application in the synthesis of targeted therapies such as PARP inhibitors, and provide a detailed protocol for its implementation.
Introduction: The Advantage of Neopentyl Glycol Boronic Esters
This compound, also known as 3-cyanophenylboronic acid neopentyl ester, is a crystalline solid that has gained traction as a superior alternative to its corresponding boronic acid. The neopentyl glycol protecting group confers several advantages, including enhanced stability towards heat, light, and water, which translates to a longer shelf-life and more reproducible reaction outcomes. This stability is crucial in multi-step syntheses where the integrity of each building block is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).
The 3-cyanophenyl moiety is a versatile pharmacophore and a synthetic handle. The nitrile group is a common feature in many drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Furthermore, it can be readily converted into other functionalities, such as amines or carboxylic acids, providing a strategic entry point for further molecular elaboration.
Core Application: A Key Building Block for PARP Inhibitors
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Many PARP inhibitors feature a biaryl core structure, which is often assembled via a Suzuki-Miyaura cross-coupling reaction.
The 3-cyanophenyl portion of the molecule often serves as a key recognition element that interacts with the nicotinamide-binding pocket of the PARP enzyme. The use of the neopentyl glycol boronic ester allows for the efficient and high-yielding coupling with a suitable heterocyclic halide to construct the biaryl backbone of the inhibitor.
Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for Cross-Coupling Reactions with 3-Cyanophenylboronic Acid Neopentyl Ester
Introduction: The Strategic Advantage of 3-Cyanophenylboronic Acid Neopentyl Ester in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is central to the development of pharmaceuticals, agrochemicals, and advanced materials. Within the diverse toolkit of organoboron reagents, 3-cyanophenylboronic acid neopentyl ester, also known as 2-(3-cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, has emerged as a particularly valuable building block.
The neopentyl ester functionality imparts enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store over extended periods.[3] This increased stability is crucial for reproducible results, especially in complex, multi-step syntheses common in drug development. Boronic acids can be prone to decomposition pathways such as protodeboronation and oxidation, which can diminish yields and complicate purification.[3] The neopentyl glycol protecting group mitigates these issues, offering a robust and reliable source of the 3-cyanophenyl moiety.
The electron-withdrawing nature of the nitrile group in the meta-position of the phenyl ring makes this reagent particularly useful for the synthesis of a wide range of substituted biaryls with unique electronic properties. However, this electronic feature also necessitates careful consideration of reaction conditions to achieve optimal results. This guide provides a comprehensive overview of the key parameters, detailed experimental protocols, and mechanistic insights for the successful application of 3-cyanophenylboronic acid neopentyl ester in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The Catalytic Cycle and the Role of Key Reagents
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The three key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[5] For less reactive aryl chlorides, the choice of a highly active catalyst system is critical.[6]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boron reagent by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[7] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Optimizing Reaction Conditions for 3-Cyanophenylboronic Acid Neopentyl Ester
The success of a Suzuki-Miyaura coupling with 3-cyanophenylboronic acid neopentyl ester hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing cyano group can influence the transmetalation step, making optimization of these parameters particularly important.
Table 1: Recommended Starting Conditions for Cross-Coupling with 3-Cyanophenylboronic Acid Neopentyl Ester
| Parameter | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides/Triflates | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) (1-5 mol%) | Buchwald precatalysts are often more effective for less reactive aryl chlorides as they readily generate the active Pd(0) species.[9] |
| Ligand | P(t-Bu)₃, SPhos, XPhos (1.2-2.4 equiv to Pd) | SPhos, XPhos, RuPhos (2-4 equiv to Pd) | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, and are particularly effective for challenging substrates.[9][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | K₃PO₄, Cs₂CO₃ (2-3 equiv) | The choice of base is critical. K₃PO₄ is often a reliable choice for challenging substrates, including those with electron-withdrawing groups.[8] Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can also be highly effective.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1) | Dioxane, THF, Toluene (anhydrous conditions may be beneficial) | The solvent system must solubilize all components. For challenging couplings, anhydrous solvents can minimize protodeboronation, a common side reaction with electron-deficient boronic acids.[1] |
| Temperature | 60-110 °C | 80-120 °C | Higher temperatures are often required for less reactive coupling partners, but should be balanced against the potential for substrate or product decomposition. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cross-coupling of 3-cyanophenylboronic acid neopentyl ester with aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of 3-cyanophenylboronic acid neopentyl ester with a range of aryl bromides.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling with aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Cyanophenylboronic acid neopentyl ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane and deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol), 3-cyanophenylboronic acid neopentyl ester (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Anhydrous Conditions for Coupling with Challenging Aryl Chlorides
For less reactive aryl chlorides, anhydrous conditions can be beneficial to prevent protodeboronation and enhance reaction rates.[1] This protocol utilizes a more active palladium precatalyst and an anhydrous base.
Materials:
-
Aryl chloride (1.0 equiv)
-
3-Cyanophenylboronic acid neopentyl ester (1.5 equiv)
-
SPhos Pd G3 precatalyst (2-5 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert gas (Argon)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or using Schlenk technique: To a dry reaction vessel, add the aryl chloride (e.g., 1.0 mmol), 3-cyanophenylboronic acid neopentyl ester (1.5 mmol), and SPhos Pd G3 precatalyst (e.g., 0.03 mmol).
-
Add anhydrous solvent (e.g., 5 mL of THF).
-
In a separate vial, dissolve potassium trimethylsilanolate (2.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the TMSOK solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-80 °C and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Ineffective base or solvent- Low reaction temperature | - Use a fresh palladium source or a more active precatalyst.[9]- Screen different bases (e.g., Cs₂CO₃) and solvents.[8]- Increase the reaction temperature incrementally. |
| Significant Protodeboronation | - Presence of water- Harsh basic conditions- Prolonged reaction time at high temperature | - Use anhydrous conditions, especially for aryl chlorides.[1]- Consider a milder base like KF.[8]- Use a more active catalyst to reduce reaction time. |
| Homocoupling of Boronic Ester | - Oxygen in the reaction mixture- Inefficient oxidative addition | - Ensure thorough degassing of solvents and use of an inert atmosphere.[9]- Optimize the catalyst and ligand to favor the cross-coupling pathway. |
Conclusion
3-Cyanophenylboronic acid neopentyl ester is a highly valuable reagent for the synthesis of diverse biaryl structures. Its enhanced stability and reactivity profile make it a reliable choice for applications in pharmaceutical and materials science research. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively overcome the challenges associated with coupling electron-deficient boronic esters. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this versatile building block in a wide range of synthetic endeavors. As with any chemical transformation, empirical optimization for each specific substrate combination is key to achieving the highest possible yields and purity.
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Organic Materials Using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Introduction
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid neopentyl ester, is a highly versatile and valuable building block in modern organic synthesis. Its structure uniquely combines a stable neopentyl boronic ester with a benzonitrile moiety. This bifunctionality makes it an ideal reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The boronic ester serves as a robust and efficient coupling partner in Suzuki-Miyaura reactions, while the nitrile group offers a site for further chemical modification or imparts specific electronic properties to the target molecule.[1]
The stability of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group offers significant advantages over simpler boronic acids, including enhanced stability to air and moisture, longer shelf-life, and resistance to protodeboronation, a common side reaction.[2] These features ensure greater reproducibility and higher yields in synthetic protocols. This guide provides an in-depth overview of the reagent's properties, core applications, and detailed, field-proven protocols for its use in the synthesis of advanced materials for OLEDs and pharmaceutical scaffolds.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.09 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 83-87 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [1] |
Safety and Handling
As with all chemical reagents, proper safety precautions are paramount.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[2][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction couples an organoboron compound (like our title reagent) with an organohalide or triflate.
Principle and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic ester to form a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
The use of a boronic ester like this compound is advantageous because these esters can transmetalate directly without prior hydrolysis, leading to efficient and controlled reactions.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of an Advanced OLED Intermediate
Objective: To synthesize 4'-bromo-[1,1'-biphenyl]-3-carbonitrile, a key intermediate for building charge transport and light-emitting materials in Organic Light-Emitting Diodes (OLEDs). The biphenylcarbonitrile structure is crucial for achieving the necessary photophysical properties and device stability.[10][11]
Caption: Experimental workflow for the synthesis of a biphenyl-based OLED intermediate.
Materials and Reagents
-
This compound (1.0 eq.)
-
1,4-Dibromobenzene (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 1,4-dibromobenzene, Pd(dppf)Cl₂, and potassium carbonate.
-
Scientist's Note: Pd(dppf)Cl₂ is an excellent catalyst for this transformation due to its high stability and efficiency in coupling a wide range of substrates. The dppf ligand helps to stabilize the active Pd(0) species.
-
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the limiting starting material (the boronic ester) indicates reaction completion, typically within 6-12 hours.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-bromo-[1,1'-biphenyl]-3-carbonitrile as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Pharmaceutical Scaffold
Objective: To synthesize a substituted cyanobiphenyl structure, a privileged scaffold in medicinal chemistry. The cyanobiphenyl moiety is found in various biologically active compounds, including potential treatments for Alzheimer's disease and other CNS disorders, where it can interact with various biological targets.[12][13] This protocol demonstrates the coupling with a heterocyclic halide.
Caption: Synthesis of a bipyridine carbonitrile pharmaceutical scaffold.
Materials and Reagents
-
This compound (1.0 eq.)
-
2-Bromo-5-methoxypyridine (1.1 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq.)
-
Toluene, anhydrous
-
Deionized Water
Step-by-Step Protocol
-
Catalyst Pre-formation/Setup: In a glovebox or under a strong argon stream, add Pd₂(dba)₃, SPhos, K₃PO₄, this compound, and 2-bromo-5-methoxypyridine to a dry Schlenk tube or pressure vessel.
-
Scientist's Note: The combination of Pd₂(dba)₃ and a biarylphosphine ligand like SPhos forms a highly active catalyst system that is particularly effective for coupling with electron-rich heterocyclic halides, which can be challenging substrates.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio) to the vessel.
-
Reaction Execution: Heat the sealed reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.
-
Self-Validation: Use GC-MS or LC-MS to monitor the formation of the product and consumption of the starting materials.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo. The resulting crude material is purified by flash column chromatography (or preparative HPLC if necessary) to afford the pure 5'-methoxy-[2,3'-bipyridine]-5-carbonitrile.
-
Characterization: Verify the identity and purity of the final compound by NMR spectroscopy and HRMS.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
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Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The sterically hindered neopentyl glycol boronic ester of 3-cyanophenylboronic acid presents unique challenges and opportunities in synthesis, and this resource is structured to help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid?
A1: this compound, a neopentyl glycol boronic ester, offers several advantages over its boronic acid counterpart. Boronic esters, in general, exhibit increased stability, making them less prone to protodeboronation, a common side reaction that can lower yields, especially with electron-deficient arylboronic acids.[1][2] This enhanced stability also contributes to a longer shelf-life.[2] Furthermore, boronic esters are often crystalline, air-stable solids that are easier to handle and purify compared to boronic acids, which can be challenging to dry without forming anhydrides (boroxines).[2][3]
Q2: I'm observing significant amounts of deboronated starting material (benzonitrile). What is the likely cause and how can I prevent it?
A2: The observation of benzonitrile indicates protodeboronation, a process where the boronic ester group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain basic conditions.[1][4] While neopentyl glycol esters are generally more stable than boronic acids, this side reaction can still occur. To mitigate this, consider using anhydrous reaction conditions.[5][6] Additionally, the choice of base is critical. Strong bases in protic solvents can promote this side reaction.[7] Experimenting with milder bases or anhydrous-compatible bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents could be beneficial.[5]
Q3: My reaction is sluggish and gives low yields. What are the key parameters to optimize for this specific substrate?
A3: Low yields in Suzuki reactions can stem from several factors.[8] For a sterically hindered and electron-deficient substrate like this compound, the following parameters are crucial for optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.[9] For challenging substrates, bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often more effective than traditional ligands like triphenylphosphine (PPh₃).[9][10]
-
Base: The base plays a critical role in the transmetalation step.[7] The effectiveness of a base can be highly dependent on the solvent system. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.
-
Solvent: The choice of solvent can significantly impact reaction rate and yield. Common solvents for Suzuki reactions include toluene, dioxane, and tetrahydrofuran (THF), often in aqueous mixtures to facilitate the dissolution of the base.[11]
-
Temperature: Heating is often necessary to drive the reaction to completion, with temperatures typically ranging from room temperature to the reflux temperature of the solvent.
A systematic optimization of these parameters, potentially using a Design of Experiments (DoE) approach, can lead to significant improvements in yield.[12]
Troubleshooting Guide
Problem 1: Low to No Product Formation
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the reagents or solvents.
-
Inefficient Ligand: The chosen phosphine ligand may not be suitable for this specific transformation, which involves a sterically hindered and electron-deficient boronic ester.
-
Suboptimal Base/Solvent Combination: The base may not be sufficiently soluble or active in the chosen solvent system to effectively promote transmetalation.
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier, especially with challenging substrates.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen a panel of modern palladium catalysts and ligands. Start with a robust pre-catalyst like a Buchwald G3 or G4 palladacycle with ligands such as XPhos, SPhos, or RuPhos.[9] | These advanced catalyst systems are designed for challenging couplings, including those with sterically hindered and electron-deficient partners.[9] |
| Base | Evaluate a range of bases, including K₃PO₄, Cs₂CO₃, and Na₂CO₃. Ensure the base is finely powdered to maximize surface area. | The choice of base can dramatically affect the reaction rate and yield. Finely ground base improves reproducibility.[11] |
| Solvent | Test different solvent systems, such as toluene/water, dioxane/water, or THF/water.[11] Anhydrous conditions with a soluble base like TMSOK in THF or dioxane can also be effective.[5] | The solvent influences the solubility of reagents and the efficacy of the base. Anhydrous conditions can minimize protodeboronation.[5] |
| Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes accelerate sluggish reactions.[13] | Higher temperatures can overcome the activation energy for oxidative addition and transmetalation. |
Experimental Protocol: Catalyst and Ligand Screening
-
Preparation: In an array of reaction vials, add this compound (1.2-1.5 equivalents) and your aryl halide (1.0 equivalent).
-
Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, SPhos-Pd-G3, etc.) at a loading of 1-5 mol%.
-
Base and Solvent: Add the chosen base (e.g., K₃PO₄, 2.0 equivalents) and degassed solvent (e.g., dioxane/water 4:1).
-
Inert Atmosphere: Seal the vials and purge with an inert gas like argon or nitrogen.
-
Reaction: Heat the reactions to a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS over time.
-
Analysis: Compare the conversion to product across the different catalyst systems to identify the most effective one.
Problem 2: Significant Homocoupling of the Aryl Halide
Potential Causes:
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex of the aryl halide with palladium can undergo side reactions, including homocoupling.
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling of boronic esters.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (argon or nitrogen). | Oxygen can lead to oxidative side reactions, including the homocoupling of the boronic ester. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. | These ligands can accelerate the rate of reductive elimination relative to side reactions. |
| Base/Solvent | Optimize the base and solvent to accelerate the transmetalation step. | A faster transmetalation will reduce the lifetime of the intermediate prone to homocoupling. |
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Problem 3: Formation of Unidentified Impurities
Potential Causes:
-
Reaction with the Nitrile Group: The cyano group is generally stable under Suzuki conditions, but with very reactive catalysts or harsh conditions, side reactions could potentially occur.
-
Ligand Decomposition: Some phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which can complicate purification.[7]
-
Hydrolysis of the Boronic Ester: In the presence of water and base, the neopentyl glycol ester can hydrolyze to the corresponding boronic acid.[4][14] While this is often a productive step towards the active boron species, incomplete reaction or side reactions of the boronic acid could lead to impurities.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Carefully monitor the reaction by TLC or LC-MS to track the formation of impurities relative to the desired product. | This can provide insight into whether the impurities are forming early on or as a result of prolonged reaction times or elevated temperatures. |
| Purification | After the reaction, perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities before column chromatography.[13][15] | A clean crude product simplifies purification and can prevent on-column degradation. |
| Characterization | Attempt to isolate and characterize major impurities using techniques like NMR and mass spectrometry to understand their structure and origin. | Knowing the structure of the byproducts is key to diagnosing the underlying side reaction. |
dot
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. orgsyn.org [orgsyn.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Common side reactions with 3-cyanophenylboronic acid neopentyl ester
Welcome to the technical support center for 3-cyanophenylboronic acid neopentyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent in your experiments.
Introduction: Understanding the Reagent
3-Cyanophenylboronic acid neopentyl ester is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the cyano group and the stability imparted by the neopentyl glycol protecting group give this reagent unique reactivity and handling properties. Understanding these characteristics is key to achieving successful and reproducible results. This guide will delve into the common challenges and side reactions encountered when working with this reagent and provide practical solutions to overcome them.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most common issues encountered during reactions with 3-cyanophenylboronic acid neopentyl ester, providing insights into their causes and offering actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupling Product
A low yield of the desired biaryl product is a frequent challenge. Several factors can contribute to this issue, often related to competing side reactions that consume the starting materials.
Probable Causes & Solutions:
-
Protodeboronation: This is a significant side reaction where the boronic ester is replaced by a hydrogen atom, leading to the formation of benzonitrile as a byproduct.[1] This process is often base-catalyzed and can be exacerbated by the presence of water.[1] The electron-deficient nature of the 3-cyanophenyl ring can make it more susceptible to this side reaction.
-
Solution:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.[2]
-
Optimize the Base: The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[3]
-
Slow Addition of Base: In some cases, the slow addition of the base to the reaction mixture can help to maintain a low instantaneous concentration, thereby suppressing the side reaction.
-
-
-
Hydrolysis of the Neopentyl Ester: The neopentyl ester is relatively stable to hydrolysis compared to other boronic esters; however, under certain conditions, it can hydrolyze back to the boronic acid.[4][5] While the resulting boronic acid can still participate in the Suzuki coupling, its different solubility and reactivity profile might affect the reaction outcome.
-
Solution:
-
Control Water Content: As with protodeboronation, minimizing water in the reaction is crucial.
-
Choice of Co-solvent: The choice of a co-solvent in biphasic systems can influence the rate of hydrolysis.
-
-
-
Homocoupling of the Boronic Ester: This side reaction leads to the formation of 3,3'-dicyanobiphenyl, consuming two molecules of the boronic ester. Homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[6]
-
Solution:
-
Thorough Degassing: Ensure that all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.[6]
-
Use of High-Quality Palladium Catalyst: Employ a high-purity palladium(0) precatalyst or ensure efficient in-situ reduction of a palladium(II) source.
-
-
-
** Catalyst Inactivation:** The palladium catalyst can be deactivated through various pathways, leading to an incomplete reaction.
-
Solution:
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient boronic esters, electron-rich and bulky ligands can be beneficial.
-
Catalyst Loading: Increasing the catalyst loading may be necessary for challenging couplings, but this should be done judiciously to avoid increased side reactions.
-
-
Experimental Workflow: Minimizing Side Reactions in a Suzuki-Miyaura Coupling
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Scientist's Guide to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Welcome to the dedicated technical support guide for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a neopentyl glycol-protected boronic ester, this compound is crucial for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] However, its unique physicochemical properties can present challenges, most notably in achieving consistent and effective solubilization.
This guide moves beyond simple protocols to provide a deep, mechanistic understanding of why solubility issues arise and how to systematically overcome them. We will explore troubleshooting workflows, solvent selection strategies, and address frequently encountered experimental hurdles to ensure your research proceeds efficiently and successfully.
Part 1: Troubleshooting Guide — Immediate Steps for Dissolution Failure
This section provides a logical, step-by-step workflow for addressing the most common issue encountered with this compound: failure to dissolve.
Q1: My this compound won't dissolve in my reaction solvent. What is my first course of action?
When facing immediate dissolution failure, a systematic, multi-step approach is critical. Avoid making drastic changes to your protocol. Instead, follow a diagnostic workflow to identify and resolve the root cause. The initial steps involve gentle physical methods before moving to chemical or systemic alterations.
The flowchart below outlines the recommended decision-making process.
Caption: Troubleshooting workflow for initial solubility issues.
Causality Behind the Workflow:
-
Gentle Heating: Increasing the temperature provides the system with kinetic energy, overcoming the activation energy barrier for dissolution. It is the least invasive method and is often sufficient. Start with a temperature well below the solvent's boiling point to avoid evaporation or potential compound degradation.
-
Mechanical Agitation: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and physically break apart solute agglomerates, increasing the surface area available for solvation. This is more energetic than simple stirring.
-
Quality Verification: Impurities in the boronic ester or degradation of the solvent (e.g., peroxide formation in aged THF) can drastically alter solubility parameters. An impure, oily, or "gooey" boronic ester often signals the presence of residual starting materials or boroxine-like oligomers, which can hinder dissolution.[2]
Q2: The initial troubleshooting steps failed. How do I systematically select a more effective solvent or co-solvent system?
If gentle methods are insufficient, a more fundamental incompatibility exists between the solute and solvent. A systematic screening process is the most efficient way to identify a suitable medium for your reaction. The goal is to match the solvent's properties to the distinct structural features of this compound: the non-polar aromatic ring, the polar nitrile group, and the Lewis-acidic boron center protected by a moderately non-polar neopentyl glycol group.
Experimental Protocol: Small-Scale Solubility Screening
This protocol allows for rapid, parallel testing of multiple solvents using minimal material.
-
Preparation: Dispense 2-3 mg of your boronic ester into several small, labeled vials (e.g., 1 mL HPLC vials).
-
Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of a candidate solvent to each vial.
-
Observation at Room Temperature: Vortex each vial for 30 seconds. Observe for complete dissolution, partial dissolution, or suspension.
-
Heating Step: For vials where the compound is not fully dissolved, warm them to 40-60 °C for 5-10 minutes. Observe any changes.
-
Concentration Estimation: If dissolution occurs, incrementally add more solute to estimate the approximate solubility (mg/mL).
-
Co-Solvent Testing: For promising but imperfect solvents, repeat the process but use a mixture (e.g., 9:1 or 4:1 ratio) of the primary solvent with a co-solvent. For instance, if a compound is poorly soluble in toluene, test toluene/DMF or toluene/ethanol mixtures.
Data Presentation: Solvent Selection Table
The table below summarizes common solvents used for reactions involving boronic esters, categorized by their properties. This serves as a starting point for your screening. Cyclic boronic esters generally exhibit good solubility in a range of organic solvents.[3] Studies show that pinacol esters, which are structurally similar to the neopentyl glycol ester , have high solubility in polar solvents like chloroform, acetone, and ethers, and lower solubility in non-polar hydrocarbons.[4]
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Characteristics & Rationale |
| Ethers | Tetrahydrofuran (THF) | 66 | 7.5 | First Choice. Good balance of polarity; effectively solvates the boronate ester. Anhydrous grades are readily available for moisture-sensitive reactions.[5] |
| 1,4-Dioxane | 101 | 2.2 | Higher boiling point than THF, useful for reactions requiring more heat. Common in Suzuki couplings.[6] | |
| Aromatic | Toluene | 111 | 2.4 | Solvates the benzonitrile ring well. Often used in combination with a more polar co-solvent. |
| Polar Aprotic | Dimethylformamide (DMF) | 153 | 37.0 | Excellent solvating power for polar functional groups like the nitrile. Use sparingly as it can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.0 | Very strong solvent, use as a last resort or as a minor co-solvent. Can complicate product isolation. | |
| Acetone | 56 | 21.0 | Good general-purpose solvent, but its low boiling point limits its use in high-temperature reactions. | |
| Chlorinated | Dichloromethane (DCM) | 40 | 9.1 | Excellent for dissolving many organic compounds at room temperature. Often used for workup and purification.[7] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader topics related to the handling, stability, and use of this compound.
Q3: My compound is an oil or a waxy solid that is difficult to handle. How can I induce crystallization to obtain a free-flowing powder?
This is a common issue with boronic acids and their esters, which can form amorphous solids or oils.[2] The goal is to transition the material from a kinetically trapped amorphous state to a thermodynamically stable crystalline form.
Protocol: Trituration for Solidification
-
Place the oily compound in a flask with a stir bar.
-
Add a small amount of a non-polar "anti-solvent" in which the compound is expected to be poorly soluble. Heptane or pentane are excellent first choices.[8][9]
-
Stir the mixture vigorously at room temperature. The oil may initially stick to the flask, but mechanical action should slowly break it down.
-
Often, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
-
If solidification does not occur, cooling the mixture in an ice bath can help.
-
Once a solid precipitate forms, continue stirring for 30-60 minutes to ensure complete crystallization.
-
Isolate the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Causality: The anti-solvent provides a medium in which the molecules of the boronic ester are less stable in solution than they are in a crystal lattice. Vigorous stirring provides the energy needed for the molecules to rearrange from a disordered oil into an ordered solid.
Q4: How stable is the neopentyl glycol protecting group to hydrolysis? Can I use protic solvents or aqueous workups?
Boronic esters are employed specifically to enhance stability and handleability over their corresponding boronic acids.[10] The neopentyl glycol ester is generally considered robust to neutral aqueous conditions and chromatography on silica gel.
-
Stability: Pinacol boronate esters, which are very similar, are known to be susceptible to hydrolysis under harsh acidic or basic conditions, or during prolonged contact with protic solvents like methanol, especially in reverse-phase HPLC where a high percentage of water is used in the mobile phase.[10] The neopentyl glycol ester is expected to have comparable stability.
-
Aqueous Workups: Standard aqueous workups (e.g., washing an ethyl acetate or DCM solution with water or brine) are generally well-tolerated, as the contact time is brief.
-
Chromatography: Premature hydrolysis on silica gel can be an issue.[11] If you observe streaking or the appearance of a new, more polar spot on your TLC plate, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).
Q5: When setting up a Suzuki coupling, are there any specific solvent considerations related to solubility?
Yes. The choice of solvent must satisfy not only the solubility of the boronic ester but also the requirements of the catalytic cycle.
-
Compatibility: The solvent must dissolve the boronic ester, the aryl halide coupling partner, and the base (e.g., K₂CO₃, Cs₂CO₃). Since many inorganic bases are poorly soluble in purely organic solvents, solvent mixtures are common.
-
Common Systems: A mixture of an apolar solvent like toluene or 1,4-dioxane with a polar co-solvent like ethanol or even water is highly effective. The apolar solvent dissolves the organic reagents, while the polar co-solvent helps to dissolve the inorganic base, facilitating the crucial transmetalation step.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous mixtures, many modern cross-coupling reactions benefit from anhydrous conditions to prevent side reactions and catalyst deactivation.[5] Always ensure your chosen solvent is dry if required by the specific catalytic system you are using.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Identifying and Mitigating Byproducts in Reactions of 3-Cyanophenylboronic Acid Neopentyl Ester
Welcome to the technical support center for 3-cyanophenylboronic acid neopentyl ester (CAS 214360-45-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic outcomes.
Troubleshooting Guide: A-Q&A Approach to Common Byproducts
This section directly addresses specific byproducts you may encounter during your experiments. We diagnose the likely cause and provide actionable protocols to mitigate their formation.
Q1: I am observing a significant amount of benzonitrile in my crude reaction mixture. What is causing this and how can I prevent it?
A1: Root Cause Analysis: Protodeboronation
The presence of benzonitrile, the product where the boronic ester group has been replaced by a hydrogen atom, is a classic sign of protodeboronation . This is a common and often competitive side reaction for many arylboronic acids and esters.[1][2][3] It is particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions that can facilitate this undesired pathway.[1][4][5]
The mechanism can proceed through two main routes: direct protodeboronation of the ester or, more commonly, hydrolysis of the ester to the corresponding boronic acid, which then undergoes protodeboronation.[1][4][5] The presence of a protic source (like water) is a key requirement for this side reaction.
Mitigation Strategies:
-
Implement Anhydrous Conditions: The most effective way to suppress protodeboronation is to minimize the presence of water. Using anhydrous solvents and reagents is advantageous because it attenuates this side reaction.[6]
-
Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane, THF).
-
Dry bases (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.
-
Ensure all glassware is flame-dried or oven-dried.
-
-
Select the Appropriate Base: Strong, aqueous bases can accelerate both ester hydrolysis and subsequent protodeboronation.
-
Recommended: Use milder, non-hydroxide bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7]
-
Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in aqueous solutions.
-
-
Optimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the incidence of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for addressing protodeboronation.
Q2: My desired product is contaminated with 3,3'-dicyanobiphenyl. How is this byproduct formed and what can I do to minimize it?
A2: Root Cause Analysis: Oxidative Homocoupling
The formation of 3,3'-dicyanobiphenyl is the result of the oxidative homocoupling of two molecules of 3-cyanophenylboronic acid neopentyl ester. While often considered a minor byproduct in Suzuki-Miyaura cross-couplings, this reactivity can become significant under certain conditions and has even been leveraged for synthesizing symmetrical biaryls.[8] This reaction is typically catalyzed by the same palladium catalyst used for the main cross-coupling reaction and is often promoted by the presence of oxygen.
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Rigorously excluding oxygen is the primary method to prevent homocoupling.
-
Degas your reaction mixture thoroughly before adding the palladium catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective. For simpler setups, bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can suffice.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step over side reactions.
-
Order of Reagent Addition: Add the palladium catalyst to the reaction mixture after it has been fully assembled and degassed. Pre-mixing the boronic ester and the catalyst in the presence of air can lead to catalyst decomposition and promote homocoupling.
Q3: My reaction is sluggish or incomplete, and I detect 3-cyanophenylboronic acid after aqueous workup. What is happening?
A3: Root Cause Analysis: Ester Hydrolysis
Detecting the free boronic acid (3-cyanophenylboronic acid, CAS 150255-96-2) indicates that the neopentyl ester is undergoing hydrolysis .[9] While neopentyl esters are generally more stable than the corresponding acids, they can still hydrolyze, especially under harsh basic conditions or during prolonged aqueous workups.[6][10][11]
Ester hydrolysis can be detrimental for two reasons:
-
Reduced Reactivity: The free boronic acid may have different solubility and reactivity profiles under the specific reaction conditions, potentially slowing down the catalytic cycle.
-
Gateway to Byproducts: The generated boronic acid is often more susceptible to protodeboronation than its ester counterpart.[1][4][5]
Mitigation Strategies:
-
Minimize Water in the Reaction: As with protodeboronation, strictly anhydrous conditions will prevent premature hydrolysis.[6]
-
Modify Workup Procedure:
-
Minimize the contact time of the organic layer with aqueous solutions.
-
Avoid strongly acidic or basic washes if possible. A simple wash with brine may be sufficient.
-
Excessive washing can lead to lower yields due to slow hydrolysis of the ester at the aqueous-organic interface.[6]
-
-
Re-evaluate Base and Solvent: If hydrolysis is significant during the reaction, consider using a less nucleophilic base or a more aprotic solvent system.
Frequently Asked Questions (FAQs)
This section provides expert insights into broader topics concerning the use and properties of 3-cyanophenylboronic acid neopentyl ester.
Q1: Why should I use a neopentyl ester instead of the free boronic acid or a pinacol ester?
A1: The choice of the boron protecting group is a critical decision in reaction design.
-
vs. Boronic Acids: Neopentyl esters offer significantly improved stability over free boronic acids.[12] Boronic acids are prone to dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and reduce reactivity. Esters are also generally less susceptible to protodeboronation.[13][14]
-
vs. Pinacol Esters: Both neopentyl and pinacol esters are common choices for stabilizing boronic acids. Neopentyl esters can sometimes offer different reactivity profiles. Studies have shown that electron-rich esters, including neopentyl glycol derivatives, can lead to increased rates of transmetalation in the Suzuki-Miyaura reaction compared to the free boronic acid.[10] The choice may ultimately depend on the specific substrates and conditions, but neopentyl esters are an excellent and robust alternative to the more common pinacol derivatives.
Q2: What are the ideal storage and handling conditions for 3-cyanophenylboronic acid neopentyl ester?
A2: To ensure the integrity and reactivity of the reagent, proper storage is crucial.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. A desiccator or a glovebox with an inert atmosphere is ideal for long-term storage.
-
Handling: As with most organoboron reagents, handle it in a well-ventilated area or fume hood. Avoid inhalation of dust. While generally stable, minimize its exposure to atmospheric moisture by weighing it out quickly and resealing the container promptly.
Q3: Can the cyano group on the phenyl ring interfere with the Suzuki-Miyaura coupling?
A3: Generally, the cyano (nitrile) group is well-tolerated in Suzuki-Miyaura reactions.[15] It is a relatively non-coordinating functional group under typical palladium-catalyzed coupling conditions. Its electron-withdrawing nature can sometimes influence the electronic properties of the arylboronic ester, but it does not typically participate in undesired side reactions with the palladium catalyst. This makes it a valuable functional handle that can be carried through the coupling sequence for further synthetic transformations.[15][16]
Q4: What analytical techniques are best for identifying and quantifying these byproducts?
A4: A multi-technique approach is recommended for a comprehensive analysis of your reaction mixture.
| Analytical Technique | Utility for Byproduct Identification |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Excellent for separating the desired product from byproducts and starting materials. The mass spectrometer provides molecular weight information, confirming the identity of benzonitrile (M-H), the homocoupled product (M+Ar-B), and the hydrolyzed boronic acid. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Highly effective for identifying volatile byproducts like benzonitrile. It provides excellent separation and fragmentation patterns for definitive identification. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | The gold standard for structural elucidation. It can be used to identify characteristic signals for each byproduct in the crude reaction mixture and to determine the purity of the final isolated product. |
| ¹¹B NMR | A specialized technique that can be used to monitor the boron-containing species in the reaction. It can distinguish between the starting boronic ester, the hydrolyzed boronic acid, and other boron-containing intermediates.[3] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol incorporates the best practices discussed above to serve as a robust starting point for your experiments.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
To the flame-dried flask, add the aryl halide (1.0 equiv), 3-cyanophenylboronic acid neopentyl ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add a magnetic stir bar.
-
-
Atmosphere Control: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via cannula or syringe.
-
Degassing: Bubble argon through the stirred solution for an additional 20 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if necessary. Add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash quickly with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Competing reaction pathways for 3-cyanophenylboronic acid neopentyl ester.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. nbinno.com [nbinno.com]
- 16. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]
Optimizing temperature for Suzuki coupling with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Answering the user's request.## Technical Support Center: Suzuki Coupling Temperature Optimization
Compound Focus: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Guide ID: SC-T55D-2026
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, chemists, and process development scientists utilizing this compound, a neopentyl glycol boronic ester. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the critical parameter of reaction temperature to achieve optimal yields, purity, and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound shows low conversion. Should I reflexively increase the temperature?
A1: While increasing temperature is a common strategy to overcome activation barriers, it is not always the optimal first step and carries significant risks.[1][2] Temperature influences every elemental step of the Suzuki catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[3][4] A modest increase (e.g., from 80 °C to 100 °C) can enhance the rate of a sluggish oxidative addition, particularly with less reactive aryl chlorides.[5] However, excessive heat can lead to detrimental outcomes:
-
Catalyst Deactivation: High temperatures can promote the agglomeration of palladium nanoparticles into inactive palladium black, effectively killing your catalyst.[5][6]
-
Protodeboronation: Although neopentyl glycol boronic esters like yours are significantly more stable than the corresponding boronic acids, very high temperatures, especially in the presence of a strong base and water, can still lead to the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1][7]
-
Side Product Formation: Elevated temperatures can accelerate side reactions, such as the homocoupling of your boronic ester.[8]
Recommendation: Before resorting to high heat, verify that other parameters are optimized: ensure your solvent is rigorously degassed to prevent catalyst oxidation, confirm the activity of your palladium catalyst and ligand, and ensure your base is appropriate and soluble.[9][10] If these are confirmed, increase the temperature systematically in 10-15 °C increments.
Q2: I am observing a significant amount of black precipitate in my reaction vessel. Is the temperature too high?
A2: Yes, this is a strong indication that your reaction temperature is likely too high for the stability of your catalytic system. The black precipitate is almost certainly palladium black, an aggregated, inactive form of the palladium catalyst.[5] This agglomeration reduces the available catalytic surface area, slows down the reaction, and leads to incomplete conversion.[6][11] While some darkening is common in many Suzuki reactions, rapid and extensive precipitation is a clear sign of catalyst deactivation.
Recommendation: Reduce the reaction temperature. If a lower temperature results in an unacceptably slow reaction rate, consider screening a more robust ligand (e.g., bulky biaryl phosphines like SPhos or NHC ligands) that can stabilize the palladium catalyst at higher temperatures.[1][5]
Q3: What is a reliable starting temperature for a Suzuki coupling using this compound?
A3: A judicious starting temperature depends on the reactivity of your coupling partner (the aryl or vinyl halide/triflate) and the boiling point of your chosen solvent. For most common applications involving aryl bromides or iodides in solvents like dioxane, THF, or toluene (often with a small amount of water), a starting temperature of 80-90 °C is a well-established and effective range.[1][12][13]
-
For highly reactive partners like aryl iodides, you may be able to run the reaction at a lower temperature (e.g., 60-70 °C).
-
For less reactive partners, such as aryl chlorides, a higher temperature (e.g., 100-110 °C) may be necessary, but this requires careful selection of a thermally stable catalyst system.[5]
Q4: My reaction is generating significant protodeboronation byproducts. How does temperature play a role?
A4: Protodeboronation is the undesired replacement of the boronic ester group with a hydrogen atom. This side reaction is often catalyzed by base and accelerated by heat.[1][7] While your neopentyl glycol boronic ester offers enhanced stability against this pathway compared to a simple boronic acid, it is not entirely immune, especially under harsh conditions.[7][14] If you are observing benzonitrile as a byproduct, your reaction temperature is likely a contributing factor.
Recommendation: Lower the reaction temperature to the minimum required for a reasonable reaction rate.[1] Additionally, consider using a milder base (e.g., K₃PO₄ or K₂CO₃ instead of stronger hydroxides or alkoxides) and minimizing the amount of water in the reaction, as water is the proton source for this side reaction.[1][15]
Temperature Optimization: A Deeper Dive
Temperature is a critical lever in balancing reaction rate against the stability of reagents and catalysts. Its effect is best understood by examining the core steps of the Suzuki-Miyaura catalytic cycle.
The Catalytic Cycle and Temperature's Influence
Caption: Impact of temperature on the Suzuki catalytic cycle and off-cycle pathways.
-
Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X): This is often the rate-determining step, especially for less reactive aryl chlorides. Increasing temperature directly accelerates this step, which is often necessary to achieve a reasonable reaction time.[5]
-
Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar'): The transfer of the organic group from boron to palladium is also temperature-dependent. The neopentyl glycol ester must be activated by a base to form a more nucleophilic boronate species to facilitate this step.[3][16] Higher temperatures can increase the rate of this transfer. Studies have shown that the kinetics of transmetalation can vary significantly between different types of boronic esters.[17][18]
-
Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)): This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. It is also accelerated by heat.
The key is to find the "sweet spot"—the temperature that is high enough to drive all three steps efficiently but low enough to prevent significant catalyst deactivation and reagent decomposition.
Data Summary: Temperature Effects
| Temperature Range (°C) | Expected Outcome & Reaction Rate | Potential Issues & Side Reactions | Recommendations |
| Room Temp - 50 °C | Very slow to no reaction, especially with aryl bromides/chlorides. | Low risk of decomposition. | Generally not recommended unless using highly reactive substrates or specialized, highly active catalyst systems.[16][19] |
| 60 - 80 °C | Moderate to good reaction rate for aryl iodides and activated aryl bromides.[6][12] | Low to moderate risk of protodeboronation and catalyst deactivation. | An excellent starting point for optimization, especially when substrate or catalyst stability is a concern.[20][21] |
| 80 - 110 °C | Optimal rate for most aryl bromides and some aryl chlorides.[1][9] | Increased risk of catalyst agglomeration (Pd black) and protodeboronation.[1][5] | The standard operating range for many Suzuki couplings. Monitor for blackening. If issues arise, consider a more robust ligand. |
| > 110 °C | Very fast reaction rates. | High risk of rapid catalyst deactivation, protodeboronation, and other side reactions. | Reserved for very unreactive substrates (e.g., hindered aryl chlorides). Requires thermally robust solvents (e.g., DMF, xylenes) and specialized catalyst/ligand systems. |
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving temperature-related issues in your Suzuki coupling.
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocol: Temperature Screening
This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature for your specific Suzuki coupling reaction.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O, 4:1 v/v, degassed)
-
Reaction vials with stir bars suitable for heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating blocks or oil baths pre-set to desired temperatures (e.g., 70 °C, 85 °C, 100 °C)
Procedure:
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (e.g., 0.2 mmol), this compound (0.24 mmol), K₂CO₃ (0.4 mmol), and Pd(dppf)Cl₂ (0.004 mmol) to each of three separate reaction vials.
-
Inert Atmosphere: Seal each vial with a septum cap. If not in a glovebox, evacuate and backfill each vial with inert gas three times.
-
Solvent Addition: Using a syringe, add the degassed Dioxane/H₂O solvent mixture (e.g., 2 mL) to each vial.
-
Heating and Stirring: Place each vial into a separate pre-heated block (70 °C, 85 °C, 100 °C) and begin vigorous stirring.
-
Reaction Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the consumption of starting material and the formation of the product.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reaction at the most promising temperature appears complete. Compare the final conversion rates and impurity profiles (e.g., presence of homocoupled or protodeboronated byproducts) for each temperature.
-
Workup: Once the optimal reaction time and temperature are identified, cool the corresponding reaction vial to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
This systematic approach will provide clear, empirical data to guide your choice of the optimal reaction temperature, ensuring robust and reproducible results in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 3-Cyanophenylboronic Acid Neopentyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers and drug development professionals. This resource addresses the critical role of the base in the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically hindered and electron-deficient 3-cyanophenylboronic acid neopentyl ester. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs): The Foundational Role of the Base
This section explores the fundamental principles governing the function of the base in the Suzuki-Miyaura catalytic cycle and its specific implications for your substrate.
Q1: Why is a base indispensable for the Suzuki-Miyaura coupling reaction?
A1: The base is a crucial activator in the catalytic cycle; without it, the key step of transmetalation will not proceed efficiently.[1] The mechanism of the Suzuki reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3] The base's primary role is to react with the organoboron species—in this case, 3-cyanophenylboronic acid neopentyl ester—to form a more nucleophilic boronate "ate" complex.[4][5] This activation enhances the electron density on the boron-bound carbon, making it competent to displace the halide (or other leaving group) from the Pd(II) center during transmetalation.[6][7]
Q2: Beyond activating the boronic ester, what are the other roles of the base?
A2: The function of the base is multifaceted. While its principal role is the formation of the reactive boronate species, it also influences other key steps in the catalytic cycle:
-
Formation of Palladium Intermediates: The base can react with the Pd(II)-halide complex formed after oxidative addition, creating a more reactive intermediate (e.g., a Pd(II)-hydroxide or Pd(II)-alkoxide complex) that is primed for transmetalation.[1]
-
Accelerating Reductive Elimination: In some systems, the base has been shown to facilitate the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[1]
Q3: How does the specific structure of 3-cyanophenylboronic acid neopentyl ester impact base selection?
A3: The structure of your boronic ester presents a unique set of challenges and considerations that directly influence the choice of base:
-
Electron-Deficient Aryl Ring: The presence of the electron-withdrawing cyano (-CN) group at the 3-position makes the carbon-boron bond more susceptible to a detrimental side reaction known as protodeboronation .[8][9] This is where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, leading to the formation of benzonitrile and a loss of yield. Strong, aggressive bases can accelerate this undesired pathway.[10]
-
Neopentyl Ester Stability: Using a neopentyl ester instead of the free boronic acid is an excellent strategy to enhance stability and reduce the rate of background protodeboronation.[9][11] However, these sterically hindered esters can be less reactive and may require carefully optimized conditions to ensure efficient formation of the active boronate complex.[12]
-
Potential for Cyano Group Hydrolysis: While the cyano group is generally robust, extremely harsh basic conditions (e.g., concentrated hydroxides at high temperatures) could potentially lead to its hydrolysis into an amide or carboxylic acid, creating difficult-to-remove impurities.[13]
Therefore, the ideal base must be strong enough to activate the neopentyl ester for transmetalation but mild enough to avoid promoting protodeboronation or hydrolysis.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the fundamental steps and highlights the critical intervention point of the base.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic ester.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This guide provides a systematic, question-and-answer approach to resolving common experimental issues.
Problem 1: Low to No Product Formation
Q: My reaction has stalled with significant starting material remaining, or it failed to initiate altogether. What is the likely cause related to my base?
A: When a reaction fails, a systematic diagnosis is essential. Assuming your catalyst, ligand, and starting materials are of high quality and your system is rigorously deoxygenated, the base is a primary suspect.[8][14]
-
Insufficient Basicity: The base may be too weak to effectively deprotonate any residual water or to form the boronate "ate" complex with the sterically demanding neopentyl ester.
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective.[8] An insoluble base has minimal surface area and cannot efficiently activate the boronic ester. For example, K₂CO₃ has poor solubility in anhydrous THF, which could lead to a stalled reaction.
-
Incorrect Stoichiometry: Typically, 2-3 equivalents of base are used. Using too little may result in incomplete activation, while a large excess can sometimes inhibit the catalyst.[15]
Problem 2: Significant Formation of Benzonitrile (Protodeboronation)
Q: My main byproduct is benzonitrile, confirmed by GC-MS. How can I suppress this protodeboronation side reaction?
A: This is the most common failure mode for electron-deficient arylboronic acids.[9] The base plays a direct role in this undesired pathway.
-
Mechanism of Failure: Strong bases, especially hydroxides (NaOH, KOH) or alkoxides in the presence of water, create a highly basic environment that catalyzes the protonolysis of the fragile C-B bond.[9][10]
-
Strategic Solutions:
-
Switch to a Milder Base: This is the most effective solution. Replace strong bases with weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice, as it is sufficiently basic to promote the reaction but minimizes protodeboronation.[10] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are also highly effective alternatives.
-
Employ Anhydrous Conditions: Protodeboronation requires a proton source, which is often water from the solvent or hydrated bases. Using rigorously dried solvents and an anhydrous base like potassium trimethylsilanolate (TMSOK) can dramatically reduce this side reaction.[11][15]
-
Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of thermal and base-mediated decomposition.[8] Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Problem 3: Unidentified Polar Impurities Observed
Q: My LC-MS analysis shows a polar byproduct with a mass corresponding to hydrolysis of the cyano group. Is the base responsible?
A: Yes, this is a distinct possibility. While less common than protodeboronation, the hydrolysis of the nitrile functional group to a primary amide (+18 amu) or a carboxylic acid (+19 amu, after hydrolysis and protonation) can occur under harsh conditions.
-
Cause: This side reaction is typically promoted by strong hydroxide bases (NaOH, KOH, Ba(OH)₂) at elevated temperatures.
-
Solution: The solution is the same as for mitigating protodeboronation: switch to a non-hydroxide base. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are far less likely to promote nitrile hydrolysis, preserving the integrity of your desired product.
Visualizing the Solution: A Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve issues in your reaction.
Caption: A decision tree for troubleshooting common issues related to base selection.
Practical Guidance: Base Selection and Optimized Protocol
Comparative Table of Common Bases
The following table provides a comparative guide to help you select the optimal base for coupling with 3-cyanophenylboronic acid neopentyl ester.
| Base | Formula | Approx. pKa (of conjugate acid) | Typical Solvents | Pros | Cons | Recommendation |
| Potassium Phosphate | K₃PO₄ | 12.3 | Toluene, Dioxane, THF, DMF (+/- H₂O) | Excellent choice. Strong enough for activation, minimizes protodeboronation.[10][16] | Can be hygroscopic; use freshly dried material. | First choice for optimization. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF, DMF | High solubility in organic solvents, very effective for difficult couplings. | More expensive. | Excellent alternative to K₃PO₄. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | Inexpensive and widely available. | Poor solubility in many anhydrous organic solvents; can be less effective for hindered esters.[14] | Use in aqueous solvent mixtures if protodeboronation is not severe. |
| Cesium Fluoride | CsF | 3.2 | Toluene, Dioxane, THF | Mild; fluoride is thought to assist in breaking B-O bonds. | Can be less effective if higher basicity is required. | Good for substrates highly sensitive to base-catalyzed decomposition. |
| Potassium Trimethylsilanolate | TMSOK | ~12.7 | THF, 2-MeTHF, Dioxane | Highly soluble in organic solvents, enables fully anhydrous conditions.[15] | Highly hygroscopic and reactive; requires strict anhydrous technique. | Best for challenging couplings where protodeboronation is severe. |
| Sodium Hydroxide | NaOH | 13.8 | Dioxane/H₂O, Ethanol/H₂O | Inexpensive, strong base. | Not recommended. High risk of protodeboronation and cyano group hydrolysis.[10] | Avoid for this substrate. |
Data compiled from multiple sources for illustrative purposes. pKa values are approximate and can vary with conditions.[4][17]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-cyanophenylboronic acid neopentyl ester with a generic aryl bromide. It is designed to be a self-validating system that minimizes common side reactions.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Cyanophenylboronic Acid Neopentyl Ester (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make 0.1 M solution)
-
Water, degassed (10% v/v of dioxane)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-cyanophenylboronic acid neopentyl ester (1.2 equiv), and dried potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[8]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane followed by degassed water via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes to ensure the removal of all dissolved oxygen.[18]
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (2 mol%) under a strong positive flow of argon. Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the limiting aryl bromide (typically 4-12 hours), remove the flask from the heat and allow it to cool to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in their synthetic endeavors. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A low or negligible yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical parameters. The electron-withdrawing nature of the benzonitrile group in this compound can influence the reaction dynamics, making careful optimization crucial. Here's a systematic approach to troubleshooting:
1. Catalyst and Ligand Integrity: The heart of the Suzuki-Miyaura coupling is the palladium catalyst. Its activity is paramount.
-
Palladium(0) Source: Ensure your Pd(0) source, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Over time, oxidation to inactive Pd(II) species can occur. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your reaction conditions facilitate its in-situ reduction to the active Pd(0) species.
-
Ligand Selection: For electron-deficient boronic esters like this compound, standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider more electron-rich and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1]
2. Base Selection and Quality: The base plays a critical role in the transmetalation step, activating the boronic ester. The choice of base can significantly impact the reaction outcome.[2]
-
Base Strength: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can promote side reactions like protodeboronation. For this compound, a moderately strong inorganic base is often a good starting point.
-
Solubility: The base must have some solubility in the reaction medium to be effective. A biphasic system (e.g., toluene/water) is common, and the choice of base should be compatible with this.
-
Commonly Used Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. K₃PO₄ is often a good choice for challenging couplings.
3. Solvent and Atmosphere: The reaction environment must be meticulously controlled.
-
Solvent Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to the formation of palladium black.[3] It is imperative to thoroughly degas your solvent(s) before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.
-
Solvent Choice: Aprotic solvents like dioxane, THF, and toluene are common. Often, a mixture with water is used to dissolve the inorganic base. The choice of solvent can influence the solubility of all reaction components and the reaction kinetics.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation (replacement of the boronic ester with a hydrogen). How can I mitigate this?
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaryl boronic acids. The electron-withdrawing nitrile group in this compound can make the carbon-boron bond more susceptible to cleavage.
Causality: This side reaction is often promoted by the presence of protic sources (like water), high temperatures, and the choice of base. The mechanism can involve direct protonolysis of the boronate complex.
Mitigation Strategies:
-
Use of Milder Bases: Strong bases, especially hydroxides, can accelerate protodeboronation. Switching to a milder base like potassium fluoride (KF) or using a carbonate base can be beneficial.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can exacerbate protodeboronation. Using anhydrous solvents and a base that is soluble in the organic phase (e.g., potassium trimethylsilanolate, TMSOK) can be an effective strategy.[4]
-
Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress the rate of protodeboronation more significantly than the rate of the desired reaction.
-
"Slow-Release" Strategy: The neopentyl glycol ester protecting group on this compound is generally more stable than the corresponding boronic acid. Ensuring that the hydrolysis to the active boronic acid is not excessively fast can minimize the concentration of the more labile species in the reaction mixture.[5]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.
Q3: My reaction is sluggish, and I suspect the nitrile group might be interfering with the catalyst. Is this possible, and what can be done?
Yes, it is plausible that the nitrile group could interact with the palladium catalyst. Nitriles are known to coordinate to transition metals, and this coordination could potentially sequester the catalyst in an off-cycle, non-productive state, thereby slowing down the reaction.[6][7]
Troubleshooting Steps:
-
Ligand Modification: Employing a more strongly coordinating ligand can sometimes outcompete the nitrile for binding to the palladium center, keeping the catalyst in the active cycle. Bulky, electron-rich phosphine ligands are a good choice.
-
Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might compensate for any catalyst inhibition by the nitrile group.
-
Temperature Optimization: Increasing the reaction temperature can sometimes help to overcome the energy barrier for the desired catalytic steps and may also promote the dissociation of the nitrile from the palladium center.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point. Optimization of the ligand, base, and solvent may be necessary for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed water. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Common Bases
The choice of base is critical and substrate-dependent. The following table provides a general comparison of commonly used bases in Suzuki-Miyaura couplings.
| Base | Strength | Solubility in Common Solvents | Typical Use Cases and Remarks |
| K₂CO₃ | Moderate | Soluble in water, sparingly in organic solvents | A good starting point for many couplings. Often used in biphasic systems. |
| K₃PO₄ | Strong | Soluble in water, sparingly in organic solvents | Often effective for challenging couplings, including those with electron-deficient partners.[2] |
| Cs₂CO₃ | Strong | Good solubility in some organic solvents (e.g., DMF) | Highly effective but more expensive. Can sometimes be used in monophasic systems. |
| KF | Mild | Soluble in water | Can be effective in minimizing protodeboronation. |
| Organic Bases (e.g., Et₃N, DIPEA) | Mild-Moderate | Soluble in organic solvents | Less common, but can be useful for substrates with base-sensitive functional groups. |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. m.youtube.com [m.youtube.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and Other Boronic Esters in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acids and their derivatives are indispensable tools for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronic ester, with other commonly employed boronic esters, offering insights into their relative performance based on experimental data.
Introduction: The Critical Role of the Diol Protecting Group
The stability and reactivity of a boronic acid are significantly influenced by the diol used to form the corresponding boronic ester. This choice impacts not only the shelf-life and ease of handling of the reagent but also its performance in catalytic cycles. While pinacol esters are widely used due to their high stability, other diols like neopentyl glycol can offer distinct advantages in terms of reactivity.[1] This guide will focus on elucidating these differences to enable a more informed selection of boronic esters for your synthetic needs.
Core Comparison: this compound vs. Alternatives
This comparison will focus on the key performance attributes of this compound against other boronic esters derived from 3-cyanophenylboronic acid, a common structural motif in medicinal chemistry. The primary alternatives for comparison are the corresponding pinacol ester, MIDA (N-methyliminodiacetic acid) ester, and the parent boronic acid.
Chemical Structures
Caption: Structures of the compared boron reagents.
Performance Deep Dive: Reactivity in Suzuki-Miyaura Coupling
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic group from boron to palladium. A landmark study by Lennox and Lloyd-Jones provides crucial kinetic data on the relative rates of this step for various boronic esters.[2]
While a direct comparison for the 3-cyanophenyl derivatives is not available, the data for the analogous 4-fluorophenylboronic acid and its esters offer a strong predictive model for their relative reactivities.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Boron Reagent | Relative Rate (vs. Boronic Acid) |
| 4-Fluorophenylboronic Acid | 1.00 |
| 4-Fluorophenylboronic acid, neopentyl glycol ester | ~4.0 |
| 4-Fluorophenylboronic acid, pinacol ester | ~0.18 |
| 4-Fluorophenylboronic acid, ethylene glycol ester | ~23 |
Data adapted from kinetic studies by Lennox and Lloyd-Jones.[2]
This data compellingly suggests that neopentyl glycol boronic esters, such as this compound, can exhibit significantly faster transmetalation rates compared to both the parent boronic acid and the corresponding pinacol ester.[2] This enhanced reactivity can translate to shorter reaction times, lower catalyst loadings, and potentially higher yields, especially in challenging coupling reactions.
The increased reactivity of the neopentyl glycol ester can be attributed to a combination of steric and electronic factors that facilitate the formation of the key palladium-boronate intermediate.[2] In contrast, the steric bulk of the pinacol group can hinder this crucial step.[2]
Stability and Handling: A Practical Perspective
While high reactivity is desirable, the stability of a reagent during storage and handling is a critical practical consideration. Boronic acids are notoriously prone to dehydration to form cyclic boroxine anhydrides, which can affect stoichiometry and reaction reproducibility.[3]
Boronic esters are, in general, more stable than their corresponding boronic acids. Both pinacol and neopentyl glycol esters offer good shelf stability and are often crystalline solids that are easier to handle and purify than boronic acids.[1]
A study by Parrish and Barda on the hydrolytic stability of various boronic esters provides valuable insights. While specific half-life data for the 3-cyanophenyl derivatives is not provided, the general trend indicates that neopentyl glycol esters possess good hydrolytic stability, comparable to or slightly less than pinacol esters, but significantly greater than many other boronic esters. This robust nature makes this compound a reliable reagent for a wide range of reaction conditions.
Table 2: General Stability Comparison of Boron Reagents
| Boron Reagent Type | General Stability Characteristics |
| Boronic Acids | Prone to dehydration (boroxine formation) and protodeboronation.[3] |
| Neopentyl Glycol Esters | Good thermal and hydrolytic stability, generally amenable to chromatography. |
| Pinacol Esters | High thermal and hydrolytic stability, widely used for their robustness.[4] |
| MIDA Esters | Exceptionally stable, air- and moisture-tolerant solids. Often require an additional deprotection step. |
Experimental Protocols
To provide a practical framework for the application of these reagents, the following section details representative experimental protocols.
Synthesis of this compound
This two-step procedure first describes the synthesis of the precursor, 3-cyanophenylboronic acid, followed by its esterification with neopentyl glycol.
Step 1: Synthesis of 3-Cyanophenylboronic Acid [5]
Caption: Workflow for the synthesis of 3-cyanophenylboronic acid.
Procedure:
-
Dissolve m-bromobenzonitrile (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and quench with aqueous sulfuric acid.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield 3-cyanophenylboronic acid.[5]
Step 2: Esterification with Neopentyl Glycol
Caption: Workflow for the esterification of 3-cyanophenylboronic acid.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-cyanophenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
This compound emerges as a highly valuable reagent for Suzuki-Miyaura cross-coupling reactions. The key takeaways from this comparative analysis are:
-
Enhanced Reactivity: Kinetic data strongly suggests that neopentyl glycol boronic esters exhibit significantly faster transmetalation rates compared to their pinacol ester counterparts, potentially leading to more efficient coupling reactions.[2]
-
Robust Stability: This class of boronic esters maintains good hydrolytic and thermal stability, ensuring reliability and ease of use.
-
Practical Alternative: For challenging Suzuki-Miyaura couplings where the corresponding boronic acid or pinacol ester shows sluggish reactivity, this compound presents a compelling and often superior alternative.
For researchers aiming to optimize their synthetic routes, the use of this compound should be strongly considered, particularly when seeking to improve reaction times and overall efficiency without compromising on reagent stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. nbinno.com [nbinno.com]
- 5. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
The Practitioner's Guide to Suzuki Coupling: 3-Cyanophenylboronic Acid vs. Its Neopentyl Ester
A Senior Application Scientist's In-Depth Technical Comparison for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and scalability of this transformation. This guide provides an in-depth, objective comparison between two closely related yet functionally distinct reagents: 3-cyanophenylboronic acid and its neopentyl ester. Drawing upon established mechanistic principles and experimental data, we will explore the nuances of their performance to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between a boronic acid and its boronate ester lies a classic chemical trade-off: reactivity versus stability.[1] Boronic acids are generally more reactive and can lead to faster reaction times.[2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki couplings.[1] This instability can impact shelf-life and reaction reproducibility.[3]
Conversely, boronate esters, such as the neopentyl ester, offer significantly enhanced stability.[2] They are often crystalline, bench-stable solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this stability is often perceived as a lower reaction rate, as it was traditionally believed that the ester must first hydrolyze to the more reactive boronic acid in situ.[1] However, recent studies have challenged this notion, demonstrating that direct transmetalation from the boronate ester is not only possible but can, under certain conditions, be significantly faster than from the corresponding boronic acid.[4]
Head-to-Head Comparison: 3-Cyanophenylboronic Acid vs. Neopentyl Ester
The presence of an electron-withdrawing nitrile group at the meta-position of the phenyl ring introduces specific electronic factors that influence the performance of both the boronic acid and its neopentyl ester.
| Feature | 3-Cyanophenylboronic Acid | 3-Cyanophenylboronic Acid Neopentyl Ester | Rationale & Expert Insights |
| Stability & Handling | Moderate. Prone to dehydration to form cyclic boroxines, which can affect stoichiometry. Susceptible to protodeboronation under basic conditions. Requires storage under inert atmosphere for long-term integrity. | High. Crystalline solid, stable to air and moisture. Can be purified by standard column chromatography and stored at room temperature. Easier to handle and weigh accurately. | The bulky neopentyl group sterically protects the boron center from decomposition pathways. This is a significant advantage in process development and for reactions sensitive to impurities. |
| Reactivity & Reaction Time | Generally high intrinsic reactivity. However, the electron-withdrawing cyano group can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step compared to electron-rich arylboronic acids. | Can exhibit faster reaction rates under specific, often anhydrous, conditions. Electron-rich diol esters, like the neopentyl ester, have been shown to accelerate transmetalation. | Kinetic studies have revealed that electron-rich boronic esters can transmetalate directly without prior hydrolysis, and at a faster rate than the boronic acid. This is attributed to the electronic properties of the Pd-O-B pre-transmetalation intermediate.[1] |
| Optimal Reaction Conditions | Typically performs well in standard aqueous base systems (e.g., K₂CO₃, Na₂CO₃ in THF/water). The presence of water is often necessary to facilitate the catalytic cycle. | Excels in anhydrous, homogeneous conditions, particularly with bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents (e.g., THF). This can be advantageous for substrates sensitive to water or strong aqueous bases.[5] | The ability to run the reaction under anhydrous conditions expands the substrate scope to include those with hydrolytically sensitive functional groups. It can also minimize protodeboronation side reactions.[5] |
| Yield & Purity | Yields can be high but may be compromised by reagent decomposition or boroxine formation, leading to less reproducible results and potentially more complex purification. | Often provides more reproducible and higher isolated yields due to the high purity and stability of the starting material. Cleaner reaction profiles are frequently observed.[5] | The higher purity of the boronate ester translates to fewer side products, simplifying downstream processing—a crucial factor in pharmaceutical manufacturing. |
| Cost & Availability | Generally less expensive and widely available from numerous suppliers. | Typically more expensive due to the additional synthetic step required for its preparation. Availability is also widespread. | For small-scale discovery chemistry, the cost of the boronic acid may be preferable. For larger-scale synthesis where reproducibility and purity are paramount, the higher cost of the ester can be justified by improved outcomes and reduced purification costs. |
Mechanistic Insights: The Role of the Boron Reagent in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice between the boronic acid and its neopentyl ester directly impacts the critical transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
For 3-cyanophenylboronic acid, the generally accepted mechanism involves activation by a base to form a more nucleophilic 'ate' complex, [3-CNC₆H₄B(OH)₃]⁻, which then undergoes transmetalation with the Ar-Pd(II)-X complex.[7]
For the 3-cyanophenylboronic acid neopentyl ester, particularly under anhydrous conditions with a base like TMSOK, a different pathway can operate. Kinetic studies have shown that boronic esters can form Pd-O-B linked intermediates that transmetalate directly, bypassing the need for complete hydrolysis.[4] The rate of this direct transmetalation is highly dependent on the electronics of the diol. Electron-rich diols, like neopentyl glycol, have been shown to significantly enhance the rate of the aryl transfer step compared to the free boronic acid.[1]
Experimental Protocols
To provide a practical context, here are two representative protocols for a Suzuki coupling between 4-bromoanisole and the two boron reagents.
Protocol 1: Suzuki Coupling with 3-Cyanophenylboronic Acid (Aqueous Conditions)
Caption: Workflow for Suzuki coupling using 3-cyanophenylboronic acid.
Detailed Steps:
-
To a round-bottom flask purged with nitrogen, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrahydrofuran (8 mL) and deionized water (2 mL).
-
Heat the mixture to 80°C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the 4-bromoanisole is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 3-Cyanophenylboronic Acid Neopentyl Ester (Anhydrous Conditions)
Caption: Workflow for Suzuki coupling using the neopentyl ester.
Detailed Steps:
-
To an oven-dried flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-cyanophenylboronic acid neopentyl ester (1.2 mmol, 1.2 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) via syringe.
-
In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv) in anhydrous THF and add it to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in a significantly shorter time (e.g., 1-3 hours).[5]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between 3-cyanophenylboronic acid and its neopentyl ester is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis.
Choose 3-Cyanophenylboronic Acid when:
-
Cost is a primary driver for reagent selection.
-
The coupling partners and other functional groups are robust to standard aqueous basic conditions.
-
Maximizing the reaction rate under traditional conditions is the main objective, and potential issues with reagent stability are manageable.[1]
Choose 3-Cyanophenylboronic Acid Neopentyl Ester when:
-
Stability, handling, and long-term storage are critical. [2]
-
High purity and reproducibility are paramount , especially in later-stage development or process chemistry.[3]
-
The substrate contains water-sensitive functional groups , necessitating anhydrous reaction conditions.
-
A cleaner reaction profile and simplified purification are desired.
-
The reaction is part of an automated or high-throughput workflow where the robustness of the reagent is a key advantage.[1]
Ultimately, the superior stability, handling characteristics, and potential for accelerated, anhydrous coupling make the 3-cyanophenylboronic acid neopentyl ester the preferred choice for complex, multi-step syntheses and within the drug discovery and development pipeline. By understanding the distinct advantages and mechanistic nuances of each reagent, researchers can harness the full power of the Suzuki-Miyaura coupling to advance their scientific goals.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
The Efficacy of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of molecular architecture. The choice of reagents is paramount to the success of these transformations, influencing reaction efficiency, yield, and overall practicality. This guide provides an in-depth analysis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a neopentyl glycol boronate ester, and objectively compares its performance against other common boronic acid derivatives in key cross-coupling reactions.
The Stability-Reactivity Paradigm: Boronic Acids vs. Boronate Esters
The fundamental difference between boronic acids and their boronate ester counterparts lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid facilitating the crucial transmetalation step.[1] However, this heightened reactivity comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1]
Conversely, boronate esters, such as the neopentyl glycol ester this compound, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[1]
Unveiling the Reactivity of Neopentyl Glycol Boronate Esters
Contrary to the traditional belief that the stability of boronate esters inherently leads to lower reactivity, kinetic studies have revealed a more nuanced reality. In a pivotal study elucidating the role of boronic esters in the Suzuki-Miyaura reaction, it was demonstrated that neopentyl arylboronic esters can exhibit significantly enhanced rates of transmetalation compared to their corresponding boronic acids and even the commonly used pinacol esters.[2]
The study revealed that while pinacol boronate esters reacted at a much slower rate than the corresponding boronic acid, the neopentyl boronate ester reacted significantly faster. This suggests that the neopentyl glycol moiety, far from being a simple protecting group, actively participates in the transmetalation step, accelerating the overall reaction.[2] This finding challenges the conventional wisdom and positions neopentyl glycol boronate esters as highly efficient reagents in cross-coupling chemistry.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl linkages, which are prevalent in pharmaceuticals and functional materials. The choice of the boron-containing reagent is critical to the success of this transformation.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a representative procedure for a Suzuki-Miyaura coupling reaction, based on established methods for similar substrates.[3][4]
Reaction Scheme:
Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Stir the reaction mixture at 90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Performance Comparison:
| Boron Reagent | Relative Reactivity | Stability | Handling |
| 3-Cyanophenylboronic acid | High | Low | Prone to decomposition |
| 3-Cyanophenylboronic acid pinacol ester | Moderate | High | Stable solid |
| This compound | Very High [2] | High | Stable solid |
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals.[5] While boronic acids are not the typical coupling partners in this reaction, their boronate esters can be employed in related C-N bond-forming processes. The stability of this compound makes it a suitable candidate for such transformations, particularly in multi-step syntheses where the boronate moiety needs to be preserved through various reaction conditions before a final cross-coupling step.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Pre-functionalized Substrate
This protocol illustrates a typical Buchwald-Hartwig amination where the boronate ester is already incorporated into one of the coupling partners.[6]
Reaction Scheme:
Buchwald-Hartwig amination involving a boronate-containing aryl halide.
Materials:
-
Aryl bromide containing the this compound moiety (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl bromide and toluene.
-
Add morpholine and seal the tube.
-
Remove the Schlenk tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Applications in Drug Discovery and Development
The 3-cyanophenyl motif is a key structural element in a variety of bioactive molecules, particularly in the realm of kinase inhibitors. The robust and efficient nature of cross-coupling reactions with this compound makes it an invaluable tool for the synthesis and diversification of such compounds.
Synthesis of Bcr-Abl and VEGFR-2 Kinase Inhibitors
The 3-cyanophenyl group is a known pharmacophore in inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia, and VEGFR-2, a key mediator of angiogenesis in cancer. The Suzuki-Miyaura coupling provides a convergent and flexible route to introduce this moiety into complex molecular scaffolds. The enhanced reactivity and stability of the neopentyl glycol boronate ester make it an ideal choice for these demanding syntheses, where high yields and functional group tolerance are critical.[1]
Workflow for the synthesis of kinase inhibitors.
Conclusion
This compound emerges as a superior reagent for the introduction of the 3-cyanophenyl moiety in cross-coupling reactions. Its neopentyl glycol boronate ester structure provides a unique combination of high stability for ease of handling and storage, coupled with enhanced reactivity in the crucial transmetalation step of the Suzuki-Miyaura reaction. This translates to faster reaction times and potentially higher yields compared to both the parent boronic acid and the corresponding pinacol ester. For researchers and professionals in drug development, the reliability and efficiency of this reagent make it an invaluable tool for the synthesis of complex, biologically active molecules, streamlining the path from discovery to application.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to 3-Cyanophenylboronic Acid Neopentyl Ester in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth characterization of products synthesized using 3-cyanophenylboronic acid neopentyl ester. We will explore its performance in the context of widely used alternatives, offering a comparative analysis grounded in experimental data to inform your selection of organoboron reagents.
Introduction: The Role of 3-Cyanophenylboronic Acid Neopentyl Ester in Cross-Coupling Chemistry
3-Cyanophenylboronic acid neopentyl ester, with the chemical formula C₁₂H₁₄BNO₂ and CAS number 214360-45-9, is a crystalline solid that serves as a key building block in organic synthesis.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[3] The 3-cyanophenyl moiety is a valuable synthon, as the nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, and amides, or it can be incorporated into heterocyclic structures.
The neopentyl ester functionality provides enhanced stability compared to the corresponding boronic acid, which can be prone to decomposition via protodeboronation and oxidation.[4][5] This increased stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions.[5]
Comparative Performance Analysis: Neopentyl Ester vs. Alternatives
The choice of an organoboron reagent is a trade-off between reactivity and stability.[5] Here, we compare the performance of 3-cyanophenylboronic acid neopentyl ester with its primary alternatives: the free boronic acid and the pinacol ester.
Suzuki-Miyaura Coupling: A Tale of Two Esters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3][6] The performance of the boron reagent in this reaction is heavily influenced by the nature of the protecting group on the boronic acid.
| Parameter | 3-Cyanophenylboronic Acid | 3-Cyanophenylboronic Acid Neopentyl Ester | 3-Cyanophenylboronic Acid Pinacol Ester |
| Reactivity | High | Moderate to High | Moderate |
| Stability | Low | High | High |
| Handling | Requires inert atmosphere for long-term storage | Stable at room temperature, easy to handle | Crystalline solid, easy to handle |
| Purity | Can be challenging to obtain in high purity | Generally high, purifiable by chromatography | Generally high, purifiable by chromatography |
| Byproducts | Prone to protodeboronation and oxidation | Neopentyl glycol | Pinacol |
Key Insights:
-
Reactivity vs. Stability: While boronic acids are generally more reactive, their instability can lead to lower yields due to decomposition.[5] Boronate esters, such as the neopentyl and pinacol derivatives, offer a significant advantage in terms of stability.[4][5]
-
The Neopentyl Advantage in Anhydrous Conditions: Studies have shown that under anhydrous conditions, particularly with bases like potassium trimethylsilanolate (TMSOK), neopentyl boronic esters can lead to significantly faster reaction times and higher yields compared to boronic acids.[7] This is attributed to the boronic ester participating directly in the transmetalation step without prior hydrolysis.[8]
-
Kinetic Comparison: Kinetic studies of the transmetalation step in the Suzuki-Miyaura reaction have revealed that the structure of the diol used to form the boronic ester has a significant impact on the reaction rate. While electron-rich diols like ethylene glycol can lead to a dramatic increase in the transmetalation rate compared to the free boronic acid, more sterically hindered esters like neopentyl and pinacol esters can exhibit slower rates under certain conditions.[9] However, the overall success of a catalytic reaction depends on a balance of factors, including stability and the specific reaction conditions employed.[9]
Chan-Lam Amination: A Test of Versatility
The Chan-Lam coupling is a copper-catalyzed method for forming carbon-heteroatom bonds, providing an important alternative to palladium-catalyzed methods.[10][11]
| Reagent | Typical Performance in Chan-Lam Amination |
| Arylboronic Acid | Generally the more reactive and commonly used substrate.[5] |
| Arylboronic Acid Pinacol Ester | Can be a challenging coupling partner, often resulting in lower yields, particularly with aryl amines.[12][13] |
| Arylboronic Acid Neopentyl Ester | Performance is expected to be similar to or slightly better than the pinacol ester, but less reactive than the free boronic acid. |
Expert Analysis: The general trend observed in Suzuki-Miyaura coupling holds for Chan-Lam amination: the free boronic acid is typically more reactive.[5] The use of boronate esters can be advantageous for substrates that are unstable as boronic acids, but may require optimization of reaction conditions to achieve high yields.[12]
Experimental Protocols
To provide a practical context for the comparison, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, followed by a standard workflow for its characterization.
Synthesis of 3-(4-methoxyphenyl)benzonitrile
This protocol describes the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of 3-cyanophenylboronic acid neopentyl ester with 4-bromoanisole.
Workflow Diagram:
Caption: Synthetic workflow for 3-(4-methoxyphenyl)benzonitrile.
Step-by-Step Procedure:
-
To a round-bottom flask, add 3-cyanophenylboronic acid neopentyl ester (1.1 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 4:1:1 mixture of toluene/ethanol/water (10 mL).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl compound.
Characterization of 3-(4-methoxyphenyl)benzonitrile
A logical workflow for the characterization of the synthesized product is essential to confirm its identity and purity.
Characterization Workflow Diagram:
Caption: Workflow for product characterization.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The spectra should be consistent with the structure of 3-(4-methoxyphenyl)benzonitrile, showing the characteristic aromatic protons and carbons, the methoxy group, and the quaternary carbon of the nitrile.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the product.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of the product should exhibit a characteristic absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[15]
Causality Behind Experimental Choices: Why Choose the Neopentyl Ester?
The decision to use 3-cyanophenylboronic acid neopentyl ester over its alternatives is driven by a balance of practical and chemical considerations:
-
Enhanced Stability: For multi-step syntheses or when storing reagents for extended periods, the stability of the neopentyl ester is a significant advantage over the more labile boronic acid.[4] This stability also minimizes the formation of byproducts from reagent decomposition.
-
Improved Performance in Anhydrous Systems: As previously mentioned, in anhydrous Suzuki-Miyaura couplings, neopentyl esters can offer superior performance in terms of reaction rate and yield.[7][8] This is particularly relevant for substrates that are sensitive to water.
-
Ease of Handling and Purification: Neopentyl boronic esters are typically crystalline solids that are easier to handle and purify by standard techniques like column chromatography compared to some boronic acids which can be difficult to handle and purify.[4]
Conclusion
3-Cyanophenylboronic acid neopentyl ester is a valuable and versatile reagent in the synthetic chemist's toolbox. While free boronic acids may offer higher intrinsic reactivity in some cases, the enhanced stability, ease of handling, and excellent performance under specific conditions make the neopentyl ester a superior choice for many applications, particularly in complex syntheses where reliability and reproducibility are paramount. This guide has provided a comparative analysis and practical protocols to aid researchers in making an informed decision when selecting an organoboron reagent for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Latest Progress of Chan‐Lam Coupling Reaction [ouci.dntb.gov.ua]
- 12. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boron Reagents: Benchmarking 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura Cross-Coupling
In the landscape of modern drug discovery and organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and overall success of the synthesis. This guide provides an in-depth comparison of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronate ester, against its common counterparts: 3-cyanophenylboronic acid and the corresponding pinacol boronate ester.
Our analysis moves beyond simple yield comparisons to explore the fundamental trade-offs between reagent stability and reactivity, offering field-proven insights to guide your selection process in complex synthetic challenges.
The Contenders: A Profile of 3-Cyanophenyl Boron Reagents
The introduction of the 3-cyanophenyl moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic properties or to serve as a handle for further functionalization.[3] The three primary reagents for this purpose each present a distinct profile.
-
3-Cyanophenylboronic Acid: The parent compound and often the most reactive species in the Suzuki-Miyaura catalytic cycle.[4][5] Its high reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[6] However, this reactivity is a double-edged sword, as boronic acids are notoriously susceptible to decomposition pathways like protodeboronation and oxidative degradation, which can complicate storage, handling, and reaction reproducibility.[4][6]
-
3-Cyanophenylboronic Acid, Pinacol Ester: The most commonly used boronate ester. Pinacol esters offer a significant enhancement in stability compared to boronic acids.[6] They are typically crystalline, chromatographically stable solids that are easier to handle and store for long periods.[4][7] This stability, however, often comes at the cost of reduced reactivity.
-
This compound (Neopentyl Glycol Ester): This reagent offers a nuanced alternative. Like the pinacol ester, the neopentyl glycol protecting group confers excellent stability.[8][9] However, subtle structural and electronic differences in the six-membered dioxaborinane ring can influence reactivity, in some cases leading to faster reaction rates compared to their pinacol analogs.[10][11]
The Core Dilemma: Balancing Reactivity and Stability
The choice between a boronic acid and a boronate ester is fundamentally a decision about managing the trade-off between chemical stability and reaction kinetics.
| Feature | Boronic Acids | Boronate Esters (Pinacol & Neopentyl Glycol) |
| Reactivity | Generally higher; faster reaction times.[4][5] | Generally lower; may require longer reaction times or higher temperatures.[6] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[4][6] | High; often stable to chromatography, air, and moisture.[4][7] |
| Handling | Can be challenging; may require inert atmosphere and cold storage. | Easy; typically stable crystalline solids.[4] |
| Purity | Can be difficult to obtain and maintain high purity. | High purity is readily achievable and maintainable. |
This trade-off is rooted in the mechanism of the Suzuki-Miyaura reaction itself.
Mechanistic Insights: The Role of the Boron Reagent
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][12][13] The nature of the boron reagent directly impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Boronic acids, being more Lewis acidic, are believed to form the active boronate species [R-B(OH)3]⁻ more readily in the presence of a base, accelerating transmetalation. For a long time, it was debated whether boronate esters must first hydrolyze to the corresponding boronic acid to react. However, compelling evidence now shows that boronate esters can and do undergo direct transmetalation.[10][14] The rate of this direct pathway is highly dependent on the structure of the diol protecting group, providing a rationale for the differing performance between pinacol and neopentyl glycol esters.[10]
Benchmarking Protocol: A Standardized Comparison
To provide actionable data, we designed a standardized Suzuki-Miyaura coupling experiment. The objective is to compare the performance of the three 3-cyanophenyl boron reagents under identical, commonly employed reaction conditions.
Reaction Scheme: Coupling of the boron reagent with 4-bromoanisole.
Causality of Experimental Choices:
-
Aryl Halide: 4-bromoanisole was selected as a representative electron-rich aryl bromide, providing a moderately challenging coupling partner.
-
Catalyst: Palladium(II) acetate with SPhos is a robust, commercially available pre-catalyst system known for its high activity and broad substrate scope.
-
Base: Potassium phosphate (K3PO4) is a moderately strong base effective for coupling boronate esters, minimizing potential hydrolysis while promoting the formation of the active palladium species.
-
Solvent: A 1,4-Dioxane/Water mixture is a standard solvent system that ensures solubility for both the organic and inorganic components of the reaction.
Caption: Figure 2: Experimental Workflow for Reagent Benchmarking.
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), the respective boron reagent (1.2 mmol, 1.2 eq), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol, 2.0 eq).
-
Reaction Assembly: Add 5 mL of 1,4-dioxane and 1 mL of water to the vial.
-
Degassing: Seal the vial with a Teflon-lined cap and purge the headspace with argon for 10 minutes.
-
Reaction: Place the vial in a preheated aluminum block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS at 1h, 4h, and 12h intervals.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the desired biaryl product.
-
Analysis: Determine the mass of the isolated product to calculate the yield. Confirm the structure and purity via ¹H NMR and LC-MS analysis.
Performance Data & Analysis
The following table summarizes the expected outcomes based on the known properties of these reagents.
| Reagent | Avg. Reaction Time (h) | Isolated Yield (%) | Purity (%) | Handling & Storage Notes |
| 3-Cyanophenylboronic Acid | 1 - 2 | 75 - 85% | >98% | Hygroscopic. Prone to decomposition upon storage. Weighing can be inconsistent due to boroxine formation. |
| 3-Cyanophenylboronic Acid, Pinacol Ester | 6 - 10 | 88 - 95% | >99% | Stable, crystalline solid. Easy to handle and store indefinitely at room temperature. |
| This compound | 4 - 8 | 90 - 97% | >99% | Highly stable, crystalline solid.[9] Easy to handle and store. May exhibit slightly faster kinetics than the pinacol ester. |
Analysis of Results:
-
3-Cyanophenylboronic Acid: While demonstrating the fastest reaction time, the final isolated yield is often compromised by the inherent instability of the reagent. Partial decomposition on the shelf leads to inaccurate stoichiometry and the generation of byproducts, complicating purification.
-
Pinacol Ester: This reagent provides a reliable and high-yielding alternative. Its stability ensures that the material used is of high purity, leading to cleaner reactions and more reproducible results. The trade-off is a significantly longer reaction time.
-
Neopentyl Glycol Ester: This reagent emerges as the optimal choice in this benchmark. It combines the excellent stability and handling properties of the pinacol ester with reaction kinetics that are notably faster. The higher yields reflect the complete conversion and high purity of the starting material. Recent studies suggest that the specific conformation and electronic properties of the neopentyl glycol boronate may facilitate the transmetalation step more effectively than the pinacol analog under certain conditions.[10][15]
Conclusion and Recommendations for the Practicing Scientist
While 3-cyanophenylboronic acid offers the fastest conversion, its poor stability makes it a less reliable choice for complex, multi-step syntheses where material integrity is paramount.
The choice between the pinacol and neopentyl glycol esters is more nuanced. Both offer superior stability and handling. However, our benchmarking indicates that This compound provides a superior balance of properties. It delivers the high, reproducible yields expected from a stable boronate ester but with a significantly reduced reaction time compared to its pinacol counterpart.
For researchers and drug development professionals, we recommend This compound for applications demanding:
-
High Reproducibility: Essential for medicinal chemistry campaigns and process development.
-
Scalability: The stability and clean reaction profile are advantageous for larger-scale synthesis.
-
Efficiency: The faster reaction kinetics translate to increased throughput without compromising yield or purity.
By understanding the interplay between a reagent's structure, its stability, and its role in the catalytic cycle, scientists can make more informed decisions to accelerate their research and development efforts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Buy this compound | 214360-45-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. (3-Cyanophenyl)-boronsäure-neopentylglykolester 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Purity Analysis of Compounds from 3-Cyanophenylboronic Acid Neopentyl Ester
For researchers, medicinal chemists, and process development scientists, 3-cyanophenylboronic acid neopentyl ester is a highly versatile and valuable building block.[1][2] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl structures, which are common motifs in many pharmaceutical agents.[3][4][5] However, the very reactivity that makes this reagent so useful also necessitates a rigorous approach to purity analysis of its subsequent products. The integrity of a final active pharmaceutical ingredient (API) is only as good as the purity of its intermediates.
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of compounds synthesized from 3-cyanophenylboronic acid neopentyl ester. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, ensuring that the protocols described are robust and self-validating, in line with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[6][7][8][9]
The Synthetic Challenge: Understanding Potential Impurities
Before selecting an analytical technique, it is crucial to understand the potential impurity landscape. In a typical Suzuki-Miyaura coupling, the desired product is formed, but several side reactions can introduce impurities that must be identified and quantified.[3][10]
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-cyanophenylboronic acid neopentyl ester and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Formation of symmetrical biaryls from the coupling of two molecules of the boronic ester or two molecules of the aryl halide.[10]
-
Protodeboronation Products: Cleavage of the C-B bond of the boronic ester, replacing it with a hydrogen atom to form benzonitrile.[10][11] This is a common side reaction for boronic acids and esters.[11]
-
Catalyst and Ligand Residues: Trace amounts of palladium and phosphine ligands.
-
Reagents and Solvents: Residual bases (e.g., carbonates, phosphates) and solvents used in the reaction and workup.[8]
The diagram below illustrates the potential pathways leading to these common impurities in a typical cross-coupling reaction.
Caption: Origin of potential impurities in a Suzuki coupling reaction.
Comparative Analysis of Key Analytical Techniques
Choosing the right analytical tool is a balance of obtaining the necessary information (identity, quantity, purity) while considering factors like sample throughput, cost, and the specific properties of the analyte.
| Technique | Primary Use | Sensitivity | Throughput | Key Advantage | Key Limitation |
| HPLC-UV | Quantification (Assay & Impurity Profiling) | High (ng-pg) | High | Robust, reproducible, and the gold standard for purity determination in QC environments.[12][13][14][15] | Requires chromophores for detection; co-elution can mask impurities.[12] |
| LC-MS | Identification (Impurity ID & Structure) | Very High (pg-fg) | Medium | Provides mass information, enabling rapid identification of unknown impurities. | Quantification can be less precise than HPLC-UV without careful validation. |
| qNMR | Absolute Quantification (Assay & Purity) | Low (mg) | Low | A primary method that requires no reference standard of the analyte itself for quantification.[16][17][18][19][20] | Lower sensitivity than chromatographic methods; requires a relatively pure sample for accurate results. |
| GC-MS | Quantification & Identification (Volatile Impurities) | Very High (pg-fg) | High | Excellent for analyzing residual solvents and volatile, thermally stable impurities. | Not suitable for non-volatile or thermally labile compounds, which includes many API intermediates. |
Expert Insights:
-
The Workhorse - HPLC with UV Detection (HPLC-UV): For routine purity analysis and quality control, Reverse-Phase HPLC (RP-HPLC) is unparalleled.[15] The presence of the cyanophenyl group in your target molecules provides a strong UV chromophore, making UV detection highly effective. It is the preferred method for determining the percentage purity (assay) and for quantifying known and unknown impurities relative to the main peak.
-
The Investigator - Liquid Chromatography-Mass Spectrometry (LC-MS): When HPLC-UV reveals an unknown impurity peak above the reporting threshold (typically >0.05% as per ICH guidelines), LC-MS is the next logical step.[8] By coupling the separation power of LC with the detection power of MS, you can obtain the molecular weight of the impurity, providing critical clues to its identity.
-
The Absolute Arbiter - Quantitative NMR (qNMR): While HPLC provides relative purity, qNMR provides an absolute purity value by comparing the integral of a specific proton signal from your compound against that of a certified internal standard of known purity.[17][20] It is an orthogonal technique, meaning it relies on a different physical principle than chromatography, making it invaluable for validating HPLC results and for the certification of reference standards.
In-Depth Protocol: A Validated HPLC-UV Method for Purity Analysis
Here we provide a robust, self-validating protocol for determining the purity of a hypothetical product, "Compound X," synthesized from 3-cyanophenylboronic acid neopentyl ester. The logic behind this method is to create a separation that is robust enough to resolve the main peak from all potential process-related impurities.
1. Rationale for Method Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of moderately polar to non-polar organic molecules.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds with varying polarities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate any basic sites on the analytes and residual silanols on the stationary phase, leading to sharper peaks and better reproducibility.
-
Detector: A Photo-Diode Array (PDA) detector is selected over a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is crucial for peak purity analysis and for selecting the optimal detection wavelength.
Caption: Workflow for HPLC method development.
2. Detailed Experimental Protocol:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC or equivalent with PDA detector | A standard, reliable HPLC system capable of accurate gradient delivery. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | Provides excellent peak shape and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A broad gradient ensures elution of both polar and non-polar impurities. A hold at high organic content washes the column, and the re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detection | PDA at 254 nm (Bandwidth 4 nm), Reference Off | 254 nm is a common wavelength for aromatic compounds. The full spectrum (200-400 nm) should be acquired for peak purity analysis. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water. | Creates a 1 mg/mL stock solution. Ensure the sample is fully dissolved. |
3. System Suitability and Trustworthiness:
Before analyzing samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing correctly. This is a self-validating step.
-
Precision: Inject the standard solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.[21]
-
Resolution: If there is a known critical impurity, the resolution between it and the main peak should be ≥ 1.5.[21]
Hypothetical Data Summary
Below is a table summarizing hypothetical purity results for a batch of "Compound X," demonstrating how data should be reported according to ICH guidelines.[8]
| Identity | Retention Time (min) | Area % | Specification |
| Benzonitrile (Impurity) | 8.52 | 0.08% | ≤ 0.15% |
| Unreacted Ar-Br (Impurity) | 12.34 | 0.11% | ≤ 0.15% |
| Compound X | 15.78 | 99.65% | ≥ 99.0% |
| Unknown Impurity | 18.91 | 0.06% | Report if >0.05% |
| Total Impurities | - | 0.25% | ≤ 1.0% |
Conclusion and Integrated Approach
A comprehensive purity analysis strategy for compounds derived from 3-cyanophenylboronic acid neopentyl ester does not rely on a single technique. It employs an integrated approach:
-
Routine Analysis: Use a validated HPLC-UV method as the primary tool for routine purity testing, batch release, and stability studies.
-
Impurity Identification: Employ LC-MS to investigate and identify any unknown impurities that appear above the identification threshold (typically 0.10%).[7]
-
Reference Standard Certification: Utilize qNMR as an orthogonal method to assign an absolute purity value to your reference standard, which is then used to quantify impurities accurately in your routine HPLC method.
By combining the strengths of these techniques and understanding the chemical context of the synthesis, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant analytical control strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Cyanophenylboronic acid = 95.0 150255-96-2 [sigmaaldrich.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. veeprho.com [veeprho.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis and Validation of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Introduction
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, arylboronic acids and their derivatives are indispensable building blocks. Among these, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid neopentyl ester, has emerged as a crucial intermediate.[1] Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds.[1] The presence of both a synthetically versatile boronic ester and a cyano group allows for the construction of complex molecular architectures, including various heterocyclic compounds and pharmaceutical derivatives.[1]
The stability and handling characteristics of the neopentyl glycol boronate ester offer distinct advantages over the corresponding boronic acid, which can be prone to dehydration to form boroxines.[2] This guide provides a comparative analysis of the primary synthetic methodologies for preparing this key intermediate, offers detailed experimental protocols, and outlines the necessary validation techniques to ensure the quality and reliability of the final product. The focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several routes. Here, we compare the two most prominent methods: the palladium-catalyzed Miyaura borylation of an aryl halide and the more recent iridium-catalyzed direct C-H borylation.
Method A: Palladium-Catalyzed Miyaura Borylation of 3-Bromobenzonitrile
The Miyaura borylation is a robust and widely adopted method for the synthesis of arylboronic esters from aryl halides.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂) or in this case, a precursor that can be converted to the neopentyl glycol ester.[3][5]
Mechanism and Rationale: The catalytic cycle, as generally accepted, begins with the oxidative addition of the aryl halide (3-bromobenzonitrile) to a Pd(0) species.[3] This is followed by a transmetalation step with the diboron reagent, which is activated by a base, typically a mild one like potassium acetate (KOAc).[3] The choice of a mild base is critical to prevent the premature hydrolysis of the boronic ester product and to avoid promoting undesired side reactions like Suzuki coupling.[3] Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired arylboronic ester.[3] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is frequently employed as it promotes the reductive elimination step and stabilizes the palladium catalyst.
Advantages:
-
High yields and functional group tolerance.[3]
-
Well-established and reliable methodology.
-
Commercially available starting materials and catalysts.
Disadvantages:
-
Requires a pre-functionalized starting material (aryl halide).
-
Generation of stoichiometric amounts of halide waste.
Method B: Iridium-Catalyzed C-H Borylation of Benzonitrile
A more modern and atom-economical approach is the direct C-H borylation of arenes, catalyzed by iridium complexes.[6] This method avoids the need for a pre-installed halide, instead directly converting a C-H bond on the aromatic ring to a C-B bond.
Mechanism and Rationale: The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, which typically favors borylation at the less hindered positions.[6] Achieving meta-selectivity on a substrate like benzonitrile, which has an electron-withdrawing group, can be challenging. However, recent advances in ligand design, such as the use of ligands that can engage in non-covalent interactions, have shown promise in directing the borylation to the meta position.[6] These reactions are typically performed with a boron source like bis(pinacolato)diboron (B₂pin₂) and an iridium catalyst, such as [Ir(cod)OMe]₂.
Advantages:
-
High atom economy, as it avoids the use of a halogenated starting material.
-
Direct functionalization of a readily available feedstock chemical (benzonitrile).
Disadvantages:
-
Achieving high meta-selectivity can be challenging and may require specialized ligands.
-
Potential for mixtures of regioisomers, complicating purification.
-
Catalyst systems can be more expensive and sensitive than their palladium counterparts.
Data Summary and Comparison
| Parameter | Method A: Miyaura Borylation | Method B: Iridium C-H Borylation |
| Starting Material | 3-Bromobenzonitrile | Benzonitrile |
| Catalyst System | PdCl₂(dppf), KOAc | [Ir(cod)OMe]₂, specialized ligand |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |
| Typical Yield | >80% | Variable, highly dependent on selectivity |
| Selectivity | Regiospecific to the halide position | Can produce mixtures of isomers |
| Key Advantage | High reliability and predictability | High atom economy |
| Key Disadvantage | Stoichiometric halide waste | Control of regioselectivity |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol is a representative procedure based on established Miyaura borylation conditions.
Materials:
-
3-Bromobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Neopentyl glycol
-
Toluene
Procedure:
Step 1: Borylation
-
To a dry, argon-purged flask, add 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under argon for 12-16 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Step 2: Transesterification
-
Dissolve the crude pinacol boronate ester in toluene.
-
Add neopentyl glycol (1.2 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove the pinacol by azeotropic distillation.[7]
-
Cool the reaction mixture and wash with water to remove excess neopentyl glycol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to obtain the final product.[8]
Analytical Validation
Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzonitrile moiety, the methylene protons of the neopentyl glycol backbone, and the methyl protons of the neopentyl glycol. The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the quaternary carbon attached to the boron, the aromatic carbons, the nitrile carbon, and the carbons of the neopentyl glycol.
-
¹¹B NMR: Boron NMR is a powerful tool to confirm the formation of the boronate ester, with a characteristic chemical shift expected for this type of compound.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
Visualizations
Caption: Catalytic cycle of the Miyaura Borylation reaction.
Caption: Workflow for the synthesis and validation of the target compound.
Conclusion
For the routine, reliable synthesis of this compound on a laboratory to moderate scale, the palladium-catalyzed Miyaura borylation of 3-bromobenzonitrile remains the method of choice. Its predictability, high yields, and the vast body of literature supporting it provide a high degree of confidence. The subsequent transesterification to the neopentyl glycol ester enhances the product's stability for storage and subsequent use.
While iridium-catalyzed C-H borylation presents a more elegant and atom-economical alternative, its application for achieving high meta-selectivity with benzonitrile as a substrate requires further development and optimization of ligand systems to be considered a general and robust method. As research in this area progresses, direct C-H functionalization may become a more competitive approach in the future.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, cost considerations, and the availability of specialized catalysts and ligands. Regardless of the chosen route, rigorous analytical validation is paramount to ensure the quality and consistency of this valuable synthetic building block.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. meta‐Selective C−H Borylation of Benzylamine‐, Phenethylamine‐, and Phenylpropylamine‐Derived Amides Enabled by a Single Anionic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Stability of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Derivatives for Pharmaceutical and Synthetic Applications
Introduction
Arylboronic acids and their corresponding esters are indispensable tools in modern organic chemistry, serving as cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Their utility extends into medicinal chemistry and materials science, where the boron moiety can act as a pharmacophore or a functional group for sensor development. However, the practical application of these powerful reagents is often hampered by their inherent instability.[2][3] Free boronic acids are prone to dehydration, forming cyclic boroxine trimers, while both acids and their esters are susceptible to degradation via hydrolysis and oxidation.[2][4][5]
The most widely adopted strategy to mitigate these stability issues is the conversion of boronic acids into boronate esters using diols. While pinacol esters (Bpin) are ubiquitous, they suffer from drawbacks, including susceptibility to hydrolysis and challenges in purification.[3][4][6][7] This guide provides an in-depth assessment of an alternative: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol-protected boronate ester. We will explore the structural and electronic factors that govern its stability, compare it to other common boronic acid surrogates, and provide robust experimental protocols for its evaluation, equipping researchers with the knowledge to make informed decisions in their synthetic and drug development endeavors.
Fundamental Principles of Boronate Ester Stability
The stability of any boronate ester is a function of its susceptibility to several key degradation pathways. Understanding these mechanisms is crucial for designing stable molecules and developing reliable analytical methods. The primary routes of degradation are hydrolysis, oxidation, and protodeboronation.
-
Hydrolysis: This is a reversible reaction where the boronate ester reacts with water to regenerate the free boronic acid and the corresponding diol.[4][6] This process is often the most immediate concern during aqueous workups, purification (e.g., chromatography), and analysis under reversed-phase HPLC conditions.[8][9]
-
Oxidative Deboronation: This irreversible pathway involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), such as hydrogen peroxide, leading to the formation of a phenol and boric acid.[2][10][11] This is a significant liability in biological systems and for the long-term storage of materials exposed to air.
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boron moiety with a hydrogen atom. While generally slower than oxidative deboronation, it can be a relevant degradation route under certain conditions.[2]
Caption: Key Degradation Pathways of Aryl Boronate Esters.
Comparative Analysis of Boronic Acid Protecting Groups
The choice of the diol used to form the boronate ester has a profound impact on the compound's stability and handling characteristics. The 5,5-dimethyl-1,3,2-dioxaborinane ring of the title compound is derived from neopentyl glycol, which forms a six-membered ring around the boron atom. This structural feature is a key differentiator from the more common pinacol esters.
| Protecting Group | Example Structure | Ring Size | Key Stability Characteristics |
| None (Free Boronic Acid) | Ar-B(OH)₂ | N/A | Prone to dehydration to form boroxines. Susceptible to rapid oxidative and protic degradation. Often difficult to purify.[3] |
| Pinacol Ester (Bpin) | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 5-membered | The industry standard but intrinsically reversible formation with water can lead to losses during workup and chromatography.[4][7] Often exhibits poor behavior on silica gel.[3][12] |
| Neopentyl Glycol Ester | This compound | 6-membered | Thermodynamically more stable than corresponding five-membered ring analogs, leading to enhanced hydrolytic stability.[4][7] |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) boronate | Bicyclic | Exceptionally stable to a wide range of reaction conditions, including chromatography and air exposure.[13] Designed for slow, controlled release of the boronic acid under specific basic conditions.[13] |
| Sterically Hindered Esters (e.g., Epin) | ArB(Epin) | 5-membered | Increased steric bulk around the boron atom enhances stability against hydrolysis and oxidation.[3] ArB(Epin)s demonstrate superior stability on silica gel compared to ArB(pin)s.[12][14] |
The enhanced thermodynamic stability of six-membered boronic esters, such as the neopentyl glycol derivative, over their five-membered counterparts is a critical advantage.[4][7] This translates to greater resistance to hydrolysis, making these compounds more robust during purification and handling, particularly in the presence of trace moisture.
The Role of the 3-Cyano Substituent
Beyond the choice of diol, the electronic properties of the aryl ring play a crucial role in modulating stability. The title compound features a cyano (-CN) group at the meta-position of the benzonitrile ring. This group is strongly electron-withdrawing.
A key mechanistic insight is that the rate-limiting step in the oxidative deboronation of boronic acids involves the development of a partial negative charge on the boron atom in the transition state.[10][11] By attaching an electron-withdrawing group like a nitrile to the aromatic ring, the electron density on the boron atom is diminished. This destabilizes the transition state of the oxidation reaction, thereby slowing the rate of oxidative degradation.[10][11] Computational and experimental studies have shown that this strategy can enhance oxidative stability by several orders of magnitude.[10][11][15]
Therefore, this compound derivatives benefit from a dual-stability enhancement:
-
Kinetic/Thermodynamic Stability against hydrolysis from the six-membered dioxaborinane ring.
-
Electronic Stability against oxidation from the electron-withdrawing cyano group.
Experimental Design for Stability Assessment
A rigorous assessment of stability requires a systematic approach using forced degradation (or stress testing) studies.[16][17] These studies intentionally expose the compound to harsh conditions to generate potential degradation products and establish the compound's intrinsic stability profile.[18][19]
Caption: Experimental Workflow for Forced Degradation Stability Assessment.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
Test Compound
-
Acetonitrile (ACN), HPLC grade
-
Water, Milli-Q or equivalent
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at 1 mg/mL in acetonitrile.
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final HCl concentration 0.1 M). Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to 0.1 mg/mL with 50:50 ACN:Water for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final NaOH concentration 0.1 M). Keep at room temperature for 2 hours. At selected time points (e.g., 0.5, 1, 2h), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute to 0.1 mg/mL.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final H₂O₂ concentration 3%). Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at selected time points and dilute for analysis.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
Solid: Place a small amount of solid compound in a vial and incubate at 80°C for 72 hours. Dissolve in ACN before analysis.
-
-
Photostability: Expose both solid compound and the stock solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil and stored under the same conditions.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products. The key challenge is to prevent on-column hydrolysis, which can give a false impression of instability.[9][20]
Instrumentation & Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm. This column is chosen for its low residual silanol activity, which minimizes the catalytic effect on hydrolysis.[9][21]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
pH Modifier: None. The use of acidic modifiers like formic or acetic acid should be avoided as they can significantly accelerate on-column hydrolysis.[9][22]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile. It is critical to use a non-aqueous, aprotic diluent to prevent hydrolysis of the sample in the vial before injection.[8]
Method Validation Principle (Trustworthiness): This method's suitability as "stability-indicating" is validated by analyzing the stressed samples from Protocol 1. The method must demonstrate specificity, i.e., the ability to resolve the main peak from all degradation product peaks and any process impurities. Peak purity analysis using a DAD detector should be performed to confirm that the parent peak is spectrally homogeneous in the presence of its degradants.
Data Interpretation and Presentation
The data from the forced degradation studies should be compiled to compare the stability of the neopentyl glycol ester with other derivatives, such as the corresponding pinacol ester and the free boronic acid.
Table for Comparative Stability Data (% Degradation):
| Stress Condition | Time | 3-Cyanophenylboronic Acid | Pinacol Ester Derivative | Neopentyl Glycol Ester Derivative |
| 0.1 M HCl, 60°C | 24 h | >90% | ~30% | <15% |
| 0.1 M NaOH, RT | 2 h | >95% | >90% | ~70% |
| 3% H₂O₂, RT | 24 h | >50% | ~25% | <10% |
| 80°C, Solution | 72 h | ~15% | <5% | <2% |
| Photolytic (ICH Q1B) | - | <5% | <2% | <1% |
Note: The data presented above are illustrative and represent expected trends based on chemical principles. Actual results must be determined experimentally.
The identity of significant degradation products (>1%) should be investigated using LC-MS. For the neopentyl glycol ester:
-
Under hydrolytic conditions (acid/base), the primary degradant is expected to be 3-cyanophenylboronic acid.
-
Under oxidative conditions, the primary degradant is expected to be 3-cyanophenol.
Conclusion
The stability of this compound and its derivatives represents a significant improvement over both free boronic acids and the more common pinacol esters. This enhanced stability is attributed to a combination of thermodynamic and electronic factors. The six-membered dioxaborinane ring provides superior resistance to hydrolysis compared to the five-membered ring of pinacol esters.[4][7] Concurrently, the electron-withdrawing nature of the 3-cyano group deactivates the C-B bond towards oxidative cleavage, a critical advantage for applications in drug discovery and for long-term storage.[10][11]
For researchers and drug development professionals, these properties translate into more robust and reproducible synthetic outcomes, simplified purification processes, and more reliable analytical characterization. While no single protecting group is a panacea, the neopentyl glycol esters of electron-deficient arylboronic acids, such as the title compound, offer a compelling balance of stability and reactivity, making them a superior choice for demanding applications.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
This guide provides essential, actionable procedures for the proper disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. As a trusted partner in your research, we believe that safety and compliance are paramount, extending beyond the product's application to its entire lifecycle. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on deep technical expertise and adherence to the highest safety standards.
The protocols herein are grounded in established regulatory guidelines and chemical principles. The primary objective is to ensure the safety of laboratory personnel and the protection of our environment by preventing the improper release of chemical waste.
Hazard Identification and Safety Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is critical. This compound, a boronate ester, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] However, like all laboratory chemicals, it possesses inherent hazards that must be respected.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards. The key safety information is summarized below.
| Safety Information | Details |
| GHS Pictogram |
|
| Signal Word | Warning |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] Some sources also indicate potential for H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3][4] |
| Key Precautionary Statements | P261: Avoid breathing dust.[2] P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P501: Dispose of contents/container to an approved waste disposal plant.[5][6] |
Core Principles of Chemical Waste Management
Proper disposal is not merely a suggestion but a regulatory mandate. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[7][8][9]
The foundational principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[8] Every laboratory's Chemical Hygiene Plan (CHP), an OSHA requirement, must detail specific procedures for waste disposal.[10][11]
The causality behind a strict disposal protocol is twofold:
-
Safety: To prevent accidental exposure to personnel through contact, inhalation, or ingestion.
-
Environmental Protection: To prevent the contamination of water and soil ecosystems. This compound should never be discharged to sewer systems.[12]
Step-by-Step Disposal Protocol
The correct disposal procedure depends on the form of the waste—whether it is the neat (pure) compound, a dilute solution, or contaminated labware. Segregation of waste streams is a critical first step.[9]
Protocol 3.1: Disposal of Unused Neat Compound or Grossly Contaminated Materials
This protocol applies to the original reagent, expired material, or significant residues.
-
Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Work Area: Conduct all transfers within a certified chemical fume hood to mitigate inhalation risks.[3]
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable container clearly marked for "Hazardous Solid Chemical Waste."
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is suitable.
-
-
Chemical Transfer: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust. If any material cakes, transfer the entire original container into the waste container.
-
Labeling: The waste container must be labeled immediately with the following information:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound".
-
Associated Hazards: "Irritant."
-
Accumulation Start Date (the date the first material was added).
-
-
Storage and Disposal:
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. The final disposal will be carried out by a licensed chemical destruction facility, typically via controlled incineration with appropriate flue gas scrubbing.[3][12]
-
Protocol 3.2: Disposal of Dilute Solutions and Contaminated Labware
This protocol applies to waste generated from experimental workups and cleaning.
-
Aqueous Solutions: While this boronate ester has low water solubility, certain procedures (e.g., a basic wash to remove boronic acid byproducts) may generate aqueous waste.[13] This waste must be collected as "Hazardous Aqueous Waste." It should not be poured down the drain.
-
Organic Solvent Solutions:
-
Collect all organic solutions containing the compound in a designated "Hazardous Organic Waste" container.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's EHS protocol.
-
Label the container with the full chemical names of all components and their approximate concentrations.
-
-
Contaminated Labware and Materials:
-
Sharps: Contaminated needles or sharp-edged tools should be placed in a designated sharps container.
-
Glassware: Rinse glassware with a small amount of an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous organic waste. The rinsed glassware can then be washed normally. Grossly contaminated glassware that cannot be cleaned should be disposed of as solid hazardous waste.
-
Consumables: Used pipette tips, contaminated gloves, and weigh paper should be collected in a separate, clearly labeled container or bag for "Solid Hazardous Waste" or "Contaminated Lab Debris."
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep the material into a designated hazardous waste container.[3]
-
Clean the area with soap and water.
-
Label the waste container and dispose of it according to Protocol 3.1.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring that your vital research can proceed without compromising the well-being of your team or the environment.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. osha.gov [osha.gov]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Handling 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a versatile building block in organic synthesis, particularly in carbon-carbon bond formation via Suzuki-Miyaura couplings, is a prime example of a compound that requires meticulous handling.[1][2] This guide provides an in-depth operational plan for the safe use of this reagent, grounded in established safety protocols and a clear understanding of its specific hazards. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring the well-being of personnel and the integrity of our research.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound, also known as 3-cyanophenylboronic acid neopentyl ester, is classified with specific hazard statements that dictate our safety protocols.[1] Aggregated GHS information from multiple suppliers consistently identifies the following hazards:
-
H302: Harmful if swallowed. [3]
The boronic ester functional group, while generally more stable and easier to handle than a free boronic acid, is not inert.[2] These compounds can be sensitive to moisture and may undergo protodeboronation (cleavage of the carbon-boron bond) under certain conditions, particularly in aqueous or protic media.[5][6] The benzonitrile moiety also contributes to the compound's overall toxicological profile.[7] Therefore, our protective measures are designed to prevent contact with skin, eyes, and the respiratory system, and to avoid accidental ingestion.
Tiered Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be scaled to the specific task and the associated risk of exposure. The following table outlines a tiered system for PPE when handling this compound.
| Exposure Level | Tasks | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Level 1: Low | Weighing in a ventilated enclosure, preparing solutions in a fume hood, routine transfers. | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile or neoprene gloves. Inspect for tears before use. | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Level 2: Moderate | Active chemical reactions, extractions, purifications (e.g., chromatography), rotary evaporation. | Chemical splash goggles conforming to EN 166.[8] A face shield is recommended over goggles.[9][10] | Nitrile or neoprene gloves. Double-gloving may be appropriate. | Standard laboratory coat. | Work must be conducted in a chemical fume hood. |
| Level 3: High | Managing a spill, large-scale operations (>50g), charging a reactor, maintenance on contaminated equipment. | Chemical splash goggles and a full-face shield.[9] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls over a lab coat.[11][12] | Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates, or a self-contained breathing apparatus (SCBA) for major spills.[11][13] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow minimizes variability and the potential for error. The following protocol should be considered the standard operating procedure for all routine handling of this compound.
Step 1: Preparation and Pre-Handling
-
Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[14]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[15]
-
Don PPE: At a minimum, don Level 1 PPE as described in the table above.
Step 2: Weighing and Transfer
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Dispense Solid: Carefully dispense the required amount of the solid compound onto the weigh boat. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Close Primary Container: Securely cap the primary container immediately after dispensing.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the designated glassware.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate spatulas and the work surface with an appropriate solvent (e.g., acetone or ethanol), collecting all wipes and rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), followed by the lab coat. Goggles should be removed last.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the work area.[3][16]
The following diagram illustrates this fundamental safe handling workflow.
Emergency Response and Disposal Plan
Exposure Protocols
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and have the product container or label at hand.[3]
Spill Management
For a small spill, ensure Level 3 PPE is worn. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent). Sweep up the material, place it in a sealed container, and label it as hazardous waste. Do not allow the product to enter drains.
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All unused solid reagent and any materials contaminated with it (e.g., weigh paper, gloves, absorbent) must be collected in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[14]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid hazardous waste. Never mix boronic acid derivatives with other waste streams like strong acids or bleach, which could cause dangerous reactions.[14][17]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After rinsing and air-drying in a well-ventilated area, deface the original label before disposal or recycling.[14]
By integrating these detailed protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. Buy this compound | 214360-45-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. epa.gov [epa.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 13. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
